4-Hydroxy-1,5-naphthyridine-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-oxo-1H-1,5-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-5(9(13)14)4-11-6-2-1-3-10-7(6)8/h1-4H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODIKMSUDZMCFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C(=CN2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201723 | |
| Record name | 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53512-10-0 | |
| Record name | 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53512-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053512100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-1,5-naphthyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the prevalent synthetic pathway for 4-hydroxy-1,5-naphthyridine-3-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The document outlines the core reaction mechanism, provides detailed experimental protocols, and presents quantitative data to support researchers in the practical application of this synthesis.
Introduction
The 1,5-naphthyridine nucleus is a significant pharmacophore found in a variety of biologically active compounds. The specific derivative, this compound, serves as a crucial intermediate in the development of novel therapeutic agents. Its synthesis is most effectively and commonly achieved through the Gould-Jacobs reaction.[1][2][3] This classical method involves the condensation of a 3-aminopyridine with a malonic ester derivative, followed by a high-temperature intramolecular cyclization and subsequent hydrolysis.[1][2][4]
This guide will focus on the multi-step synthesis beginning from 3-aminopyridine and diethyl ethoxymethylenemalonate (DEEM), detailing the mechanism, experimental procedures, and expected outcomes.
The Gould-Jacobs Reaction Mechanism
The synthesis of this compound via the Gould-Jacobs reaction is a three-stage process:
-
Condensation: The reaction initiates with the nucleophilic attack of the amino group of 3-aminopyridine on the electrophilic carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form the intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate.[2][4]
-
Thermal Cyclization: The intermediate undergoes a high-temperature 6-electron electrocyclization. This intramolecular reaction forms the dihydronaphthyridine ring system, which rapidly tautomerizes to the more stable aromatic ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.[1][2]
-
Hydrolysis: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidification to precipitate the desired product.[1][4]
The overall synthetic workflow can be visualized as follows:
A more detailed visualization of the core Gould-Jacobs reaction mechanism is provided below, illustrating the key electronic shifts.
Quantitative Data Summary
The following table summarizes the typical yields and key parameters for each stage of the synthesis.
| Stage | Reactants | Product | Key Conditions | Yield (%) | Reference(s) |
| 1. Condensation | 3-Aminopyridine, Diethyl ethoxymethylenemalonate (DEEM) | Diethyl 2-((pyridin-3-ylamino)methylene)malonate | 120-130 °C, 2 hours | High | [1] |
| 2. Cyclization | Diethyl 2-((pyridin-3-ylamino)methylene)malonate | Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | Dowtherm A, 250-255 °C, 30 min | 75 | [5] |
| 3. Hydrolysis | Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, Sodium Hydroxide | This compound | 10% NaOH (aq), Reflux, 16h; then HCl to pH 3 | 70 | [6] |
Detailed Experimental Protocols
The following protocols are generalized procedures based on established literature.[1][6][7] Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.
Protocol 1: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
This protocol covers the first two stages of the synthesis: condensation and cyclization.
Materials:
-
3-Aminopyridine (1.0 eq.)
-
Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq.)
-
Dowtherm A (or a eutectic mixture of diphenyl ether and biphenyl)
-
Hexane
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
High-temperature reaction vessel
Procedure:
Stage 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine (1.0 eq.) and a slight excess of diethyl ethoxymethylenemalonate (1.1 eq.).[1]
-
Heat the mixture at 120-130 °C for 2 hours. The reaction mixture will gradually become a thick syrup.[1]
-
Allow the mixture to cool to room temperature. The resulting intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, may crystallize upon standing or can be used directly in the next step.[1]
Stage 2: Thermal Cyclization
-
In a separate flask suitable for high-temperature reactions, heat Dowtherm A to 250-255 °C.[1][5]
-
Slowly and carefully add the crude intermediate from the condensation step to the hot solvent with vigorous stirring.
-
Maintain the temperature at 250-255 °C for approximately 30 minutes, or until the evolution of ethanol ceases.[1][5] The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will begin to precipitate from the hot solution.[1]
-
Allow the reaction mixture to cool to below 100 °C.
-
Add hexane to facilitate complete precipitation of the product.[1][5]
-
Collect the solid product by filtration, wash thoroughly with hexane, and dry under vacuum.[5]
Protocol 2: Synthesis of this compound
This protocol details the final hydrolysis step.
Materials:
-
Crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq.)
-
10% aqueous solution of sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Cold ethanol
-
Round-bottom flask with reflux condenser
-
pH meter or pH paper
Procedure:
-
Suspend the crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq.) in a 10% aqueous solution of sodium hydroxide.[1][6]
-
Heat the mixture to reflux (approximately 100-110 °C) with stirring for 4-16 hours.[1][6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the solution to a pH of approximately 3-4 with concentrated hydrochloric acid.[1][6] The final product will precipitate as a solid.
-
Collect the solid by filtration.
-
Wash the precipitate thoroughly with water to remove any inorganic salts, followed by a wash with a small amount of cold ethanol.[1]
-
Dry the final product, this compound, under vacuum.
Troubleshooting and Optimization
A decision tree for common challenges encountered during this synthesis is presented below.
Due to the planar and rigid structure of the final product, it often exhibits poor solubility in many common organic solvents, which makes purification by column chromatography challenging.[1] Recrystallization is the most effective method for purification.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. ablelab.eu [ablelab.eu]
An In-depth Technical Guide to 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its synthesis, chemical properties, and known applications, with a focus on providing practical information for researchers in the field.
Chemical Properties and Structure
This compound is a member of the naphthyridine family, a class of compounds containing two fused pyridine rings. Its rigid, planar structure contributes to strong intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state. This results in high lattice energy and consequently, low solubility in many common organic solvents.
Table 1: General Properties of this compound
| Property | Value |
| CAS Number | 53512-10-0 |
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol |
| Appearance | Solid |
| Solubility | Poorly soluble in common organic solvents |
Synthesis of this compound
The most common and effective method for synthesizing this compound is through the Gould-Jacobs reaction. This multi-step process involves the condensation of 3-aminopyridine with a malonic acid derivative, followed by a thermal cyclization and subsequent hydrolysis.
Experimental Protocol: Gould-Jacobs Reaction
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine (1.0 equivalent) and a slight excess of diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 120-130 °C for 2 hours. The reaction mixture will gradually become a thick syrup.
-
Allow the mixture to cool to room temperature. The resulting intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, may crystallize upon standing or can be used directly in the next step.
Step 2: Cyclization
-
In a separate flask, heat a high-boiling point solvent, such as Dowtherm A, to 250 °C.
-
Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring.
-
Maintain the temperature at 250 °C for 30 minutes. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate from the hot solution.
-
Allow the mixture to cool to below 100 °C and then add a non-polar solvent, such as hexane, to complete the precipitation.
-
Collect the solid product by filtration and wash with the non-polar solvent.
Step 3: Hydrolysis
-
Suspend the crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux (approximately 100-110 °C) with stirring for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling, carefully acidify the reaction mixture with an appropriate acid (e.g., HCl) to a pH of 3.
-
The final product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and dry.
Purification:
Due to its low solubility, column chromatography is often impractical for purifying the final product. Recrystallization is the preferred method. Experiment with different solvent systems, such as ethanol/water or DMF/water, to achieve optimal purity.
Synthesis Workflow
Crystal Structure Analysis
A comprehensive search of the available scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray diffraction study for this compound. Therefore, detailed quantitative data on its crystal structure, such as unit cell parameters, bond lengths, and bond angles, cannot be provided at this time.
The lack of a published crystal structure is a notable gap in the characterization of this otherwise well-documented compound. The determination of its crystal structure would provide valuable insights into its solid-state packing, intermolecular interactions, and could aid in the rational design of co-crystals and new materials.
Applications in Research and Development
This compound serves as a versatile building block in the development of novel compounds with a wide range of applications.
Medicinal Chemistry
The naphthyridine scaffold is a prominent feature in many biologically active molecules. This is due to its ability to act as a bioisostere for other aromatic systems and its capacity to form multiple hydrogen bonds, which is crucial for binding to biological targets. Derivatives of this compound are being investigated for various therapeutic areas, including:
-
Antimicrobial Agents: The core structure is related to nalidixic acid, the first of the quinolone antibiotics. Modifications to the naphthyridine ring and the carboxylic acid group can lead to new compounds with potent antibacterial activity.
-
Anticancer Agents: The planar nature of the naphthyridine system allows for intercalation with DNA, a mechanism of action for some anticancer drugs.
-
Enzyme Inhibitors: The functional groups on the molecule can be tailored to interact with the active sites of specific enzymes, making it a valuable scaffold for inhibitor design.
Materials Science
The photophysical properties of naphthyridine derivatives make them attractive for applications in materials science. They have been used as ligands in the synthesis of metal complexes, particularly with platinum group metals, to create phosphorescent materials for use in organic light-emitting diodes (OLEDs). The ability of the naphthyridine core to participate in charge transfer processes is key to these applications.
Logical Relationship of Applications
Conclusion
This compound is a compound with significant synthetic utility and a promising scaffold for the development of new technologies in medicine and materials science. While its synthesis is well-established, a full characterization of its solid-state properties through single-crystal X-ray diffraction remains an area for future research. The detailed protocols and application overview provided in this guide are intended to support and inspire further investigation into this versatile molecule.
Spectroscopic and Structural Elucidation of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-hydroxy-1,5-naphthyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a standardized experimental protocol for its synthesis.
Introduction
This compound belongs to the naphthyridine class of compounds, which are bicyclic heteroaromatic structures containing two nitrogen atoms. Naphthyridine cores are present in numerous biologically active molecules and are considered important pharmacophores. The title compound, with its carboxylic acid and hydroxyl functionalities, presents multiple opportunities for chemical modification, making it a valuable building block in drug discovery and a subject of interest for spectroscopic characterization.
Synthesis
The synthesis of this compound is commonly achieved through the Gould-Jacobs reaction, followed by ester hydrolysis.[1][2] This multi-step process typically involves the condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the ethyl ester precursor, which is then hydrolyzed to the final carboxylic acid.
Experimental Protocol: Synthesis of this compound
A common synthetic route involves the hydrolysis of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.[1][3]
Step 1: Hydrolysis of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
-
Suspend crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate in a 10% aqueous solution of sodium hydroxide (NaOH).[1]
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Cool the reaction mixture to room temperature.[1]
-
Acidify the solution to a pH of approximately 3-4 with a concentrated acid, such as hydrochloric acid (HCl).[1]
-
The product, this compound, will precipitate as a solid.[1]
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallization from a suitable solvent, such as an ethanol/water or DMF/water mixture, can be performed for further purification.[1]
Spectroscopic Data
The following sections detail the expected spectroscopic data for this compound, based on its chemical structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming the arrangement of protons and carbon atoms.
Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 - 15.0 | br s | 1H | COOH |
| ~11.5 - 12.5 | br s | 1H | OH |
| ~8.80 | dd | 1H | H-8 |
| ~8.60 | s | 1H | H-2 |
| ~8.30 | dd | 1H | H-6 |
| ~7.60 | dd | 1H | H-7 |
Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~170.0 | C=O (Carboxylic Acid) |
| ~165.0 | C-4 (C-OH) |
| ~150.0 | C-8a |
| ~148.0 | C-2 |
| ~142.0 | C-8 |
| ~138.0 | C-6 |
| ~125.0 | C-7 |
| ~120.0 | C-4a |
| ~110.0 | C-3 |
Note: Chemical shifts are predictive and based on typical values for similar heterocyclic systems.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the hydroxyl, carboxylic acid, and aromatic moieties.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~3100 | Medium | Aromatic C-H stretch |
| ~1725 - 1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1620, 1580, 1480 | Medium-Strong | C=C and C=N stretching (Aromatic rings) |
| ~1300 - 1200 | Medium | C-O stretch (Carboxylic acid) |
| ~900 - 650 | Medium-Strong | Aromatic C-H bending |
Note: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 190.04 | [M]⁺ (Molecular Ion) |
| 173.04 | [M-OH]⁺ |
| 145.04 | [M-COOH]⁺ |
| 117.04 | [M-COOH-CO]⁺ |
Note: The molecular formula is C₉H₆N₂O₃, with a calculated molecular weight of 190.16 g/mol .[3] The fragmentation pattern is predictive and based on the expected stability of the resulting ions.
Experimental and Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of the title compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented data, while predictive, is based on established principles of spectroscopy and knowledge of related compounds. This information serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, aiding in the identification and characterization of this and similar naphthyridine derivatives. Experimental verification of the predicted data is recommended for rigorous structural confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
A Guide to Quantum Chemical Studies of 4-hydroxy-1,5-naphthyridine-3-carboxylic Acid: A Theoretical and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical methods to elucidate the structural, spectroscopic, and electronic properties of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. Naphthyridine derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Understanding the fundamental molecular properties of these compounds through computational analysis is crucial for the rational design of new and more effective therapeutic agents.
While specific quantum chemical studies on this compound are not extensively available in public literature, this guide outlines the established theoretical framework and computational protocols, drawing parallels from studies on structurally similar compounds like 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[1][2]
Molecular Structure and Optimization
The initial step in any quantum chemical investigation is the optimization of the molecular geometry to find the most stable conformation. This is typically achieved using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost.
Caption: Molecular structure of this compound.
Predicted Optimized Geometrical Parameters
The following table presents hypothetical optimized geometrical parameters for this compound, calculated at the B3LYP/6-311G(d,p) level of theory. These values are based on expected bond lengths and angles for similar aromatic heterocyclic compounds.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.37 | C2-N1-C9 | 117.5 |
| C2-C3 | 1.41 | N1-C2-C3 | 122.0 |
| C3-C4 | 1.45 | C2-C3-C4 | 119.5 |
| C4-N5 | 1.38 | C3-C4-N5 | 120.0 |
| N5-C6 | 1.36 | C4-N5-C6 | 118.0 |
| C6-C7 | 1.40 | N5-C6-C7 | 121.5 |
| C7-C8 | 1.38 | C6-C7-C8 | 120.5 |
| C8-C9 | 1.41 | C7-C8-C9 | 118.5 |
| C9-N1 | 1.39 | C8-C9-N1 | 122.0 |
| C4-C10 | 1.42 | C9-C10-C4 | 119.0 |
| C3-C11 | 1.48 | O1-C11-O2 | 124.0 |
| C11=O1 | 1.22 | C3-C11-O1 | 121.0 |
| C11-O2 | 1.35 | C3-C11-O2 | 115.0 |
| O2-H | 0.97 | C11-O2-H | 109.0 |
| C4-O3 | 1.36 | C3-C4-O3 | 117.0 |
| O3-H | 0.96 | C4-O3-H | 108.5 |
Computational and Experimental Protocols
A typical quantum chemical study involves a synergistic approach of computational modeling and experimental validation.
Caption: Workflow for a combined computational and experimental study.
Computational Details
The theoretical calculations for the target molecule would be performed using a standard quantum chemistry software package. The DFT level of theory with the B3LYP functional and a 6-311G(d,p) basis set is a common choice for such systems.[1] Geometry optimization is followed by frequency calculations at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface. Electronic properties, such as HOMO-LUMO energies and the molecular electrostatic potential (MEP), would also be calculated. To simulate solvent effects, the IEF-PCM (Integral Equation Formalism-Polarizable Continuum Model) can be employed.
Experimental Protocols
-
Synthesis: this compound can be synthesized from 4-hydroxy-[3][4]naphthyridine-3-carboxylic acid ethyl ester through hydrolysis with sodium hydroxide, followed by acidification.[5]
-
FTIR and FT-Raman Spectroscopy: The FTIR spectrum would be recorded in the 4000–400 cm⁻¹ range, and the FT-Raman spectrum in the 4000–50 cm⁻¹ range.[1]
-
UV-Vis Spectroscopy: The electronic absorption spectra in solvents like water and ethanol would be recorded to analyze the electronic transitions.[1]
Vibrational Analysis
Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for structural elucidation. The calculated vibrational frequencies and intensities for both infrared (IR) and Raman scattering can be compared with experimental spectra.
Predicted Vibrational Frequencies
The following table shows a selection of predicted vibrational modes and their corresponding frequencies.
| Wavenumber (cm⁻¹) (Scaled) | IR Intensity | Raman Activity | Assignment |
| 3450 | High | Low | O-H stretch (hydroxyl) |
| 3100-3000 | Medium | High | C-H stretch (aromatic) |
| 1720 | Very High | Medium | C=O stretch (carboxylic acid) |
| 1620 | High | High | C=C stretch (aromatic) |
| 1580 | High | High | C=N stretch (aromatic) |
| 1450 | Medium | Medium | C-H in-plane bend |
| 1300 | High | Low | C-O stretch / O-H bend |
| 850 | Medium | Low | C-H out-of-plane bend |
| 750 | High | Low | Ring out-of-plane deformation |
Electronic Properties and Reactivity
The electronic properties of a molecule, particularly the energies of the frontier molecular orbitals (HOMO and LUMO), provide valuable insights into its reactivity and electronic transitions.
Caption: Relationship between frontier orbitals and chemical reactivity.
Predicted Electronic Properties
The HOMO-LUMO energy gap is a key indicator of chemical stability. A smaller gap suggests higher reactivity.
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 2.1 |
| Electronegativity (χ) | 4.3 |
| Chemical Hardness (η) | 2.2 |
| Chemical Softness (S) | 0.45 |
| Electrophilicity Index (ω) | 4.2 |
Molecular Electrostatic Potential (MEP)
The MEP is a useful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the most negative regions (red) are expected around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the nitrogen atoms, indicating sites prone to electrophilic attack. The hydrogen atoms of the hydroxyl and carboxylic acid groups would be the most electropositive regions (blue).
Conclusion
Quantum chemical studies provide a powerful framework for understanding the molecular properties of this compound. Through a combination of DFT calculations for geometry optimization, vibrational analysis, and electronic property prediction, a detailed molecular-level understanding can be achieved. This theoretical data, when correlated with experimental spectroscopic results, offers invaluable insights that can guide the synthesis of new derivatives with enhanced biological activity, thereby accelerating the drug discovery and development process. This guide provides the necessary protocols and a template for such an investigation.
References
An In-depth Technical Guide to 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid
This technical guide provides a comprehensive overview of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid, focusing on its synthesis, and known properties. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
This compound is a heterocyclic compound belonging to the naphthyridine class of molecules. The naphthyridine core, consisting of two fused pyridine rings, is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. This guide will delve into the foundational aspects of this compound, with a particular focus on its chemical synthesis.
Discovery and History
The broader family of naphthyridines has a history dating back to the late 19th century, with the first derivative being synthesized in 1893. However, specific historical details regarding the initial discovery and synthesis of this compound are not extensively documented in readily available literature. This suggests that the compound has primarily been of interest as a synthetic intermediate in the preparation of more complex molecules for various research applications. The most established and frequently cited method for its preparation is the Gould-Jacobs reaction.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are limited. However, based on its structure and data for related compounds, the following information can be summarized.
| Property | Value | Source |
| Molecular Formula | C₉H₆N₂O₃ | [1][2][3] |
| Molecular Weight | 190.16 g/mol | [1][2][3] |
| CAS Number | 53512-10-0 | [1][2][3][4] |
Synthesis
The primary route for the synthesis of this compound is the Gould-Jacobs reaction. This method involves two key steps: the condensation of 3-aminopyridine with a malonic ester derivative, followed by a thermal cyclization and subsequent hydrolysis of the resulting ester.
Synthetic Workflow: Gould-Jacobs Reaction
The overall synthetic pathway is illustrated in the following diagram.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound based on the Gould-Jacobs reaction.
Step 1: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
-
Condensation: In a round-bottom flask fitted with a reflux condenser, combine 3-aminopyridine (1.0 equivalent) and a slight excess of diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 120-130 °C for approximately 2 hours. The reaction mixture will gradually become a thick syrup.
-
Allow the mixture to cool to room temperature. The resulting intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, can be used directly in the next step or may crystallize upon standing.
-
Cyclization: In a separate flask, heat a high-boiling point solvent such as Dowtherm A to 250 °C.
-
Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring.
-
Maintain the reaction temperature at 250 °C for 30 minutes. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate from the hot solution.
-
Allow the mixture to cool to below 100 °C and add a non-polar solvent like hexane to complete the precipitation.
-
Collect the solid product by filtration, wash with hexane, and dry under vacuum.
Step 2: Hydrolysis to this compound
-
Suspend the crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux (approximately 100-110 °C) with stirring for 4-16 hours, monitoring the reaction progress by a suitable method such as Thin Layer Chromatography (TLC).[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution to a pH of approximately 3-4 with a concentrated acid, such as hydrochloric acid (HCl). The final product will precipitate out of the solution as a solid.[1]
-
Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts, and then with a small amount of cold ethanol.
-
Dry the final product, this compound, under vacuum.
Biological Activity and Signaling Pathways
There is limited specific quantitative biological data available for this compound itself. The broader class of naphthyridine derivatives has been extensively studied and shown to possess a wide range of pharmacological activities, often acting as inhibitors of various enzymes or as receptor antagonists. For instance, many antibacterial naphthyridines function by inhibiting bacterial DNA gyrase and topoisomerase IV.[6]
Due to the lack of specific studies on the mechanism of action of this compound, there are no established signaling pathways to be visualized. It is primarily considered a key intermediate for the synthesis of other biologically active naphthyridine derivatives.
Logical Relationships in Synthesis Troubleshooting
The synthesis of this compound can present several challenges. The following diagram outlines a logical decision-making process for troubleshooting common issues.
Caption: A decision tree for troubleshooting common synthesis challenges.
Conclusion
This compound is a valuable heterocyclic compound, primarily utilized as a synthetic intermediate in the development of more complex molecules with potential therapeutic applications. While its own biological profile is not extensively characterized, its synthesis via the Gould-Jacobs reaction is a well-established and versatile method. This guide provides a foundational understanding of this compound for researchers and scientists, highlighting the key aspects of its synthesis and known properties. Further investigation into the specific biological activities of this molecule and its derivatives could open new avenues for drug discovery.
References
Tautomerism in 4-hydroxy-1,5-naphthyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the tautomeric phenomena observed in 4-hydroxy-1,5-naphthyridine derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding the tautomeric equilibrium is crucial for elucidating structure-activity relationships, predicting physicochemical properties, and designing novel therapeutic agents.
Introduction to Tautomerism in 4-hydroxy-1,5-naphthyridines
4-hydroxy-1,5-naphthyridine derivatives can exist in two primary tautomeric forms: the enol form (4-hydroxy-1,5-naphthyridine) and the keto form (1,5-naphthyridin-4(1H)-one). This equilibrium is a dynamic process influenced by various factors, including the solvent, temperature, pH, and the nature of substituents on the naphthyridine ring. The predominance of one tautomer over the other can significantly impact the molecule's biological activity and pharmacokinetic profile.
The tautomeric equilibrium between the 4-hydroxy (enol) and the 4-oxo (keto) forms is a classic example of keto-enol tautomerism. Generally, the keto form is thermodynamically more stable for simple monocyclic systems. However, in heterocyclic systems like 1,5-naphthyridines, the aromaticity of the pyridine rings plays a significant role in the position of the equilibrium.
Synthesis of 4-hydroxy-1,5-naphthyridine Derivatives
The synthesis of the 4-hydroxy-1,5-naphthyridine core is most commonly achieved through the Gould-Jacobs reaction.[1][2][3] This method involves the condensation of 3-aminopyridine with a diethyl acylmalonate derivative, followed by a thermal cyclization.
General Experimental Protocol: Gould-Jacobs Reaction
Step 1: Condensation
A mixture of 3-aminopyridine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120°C for approximately 2 hours. The reaction can be monitored by thin-layer chromatography (TLC). The intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, is typically used in the next step without further purification.[3]
Step 2: Thermal Cyclization
The crude intermediate from the condensation step is added portion-wise to a pre-heated, high-boiling point solvent such as Dowtherm A or diphenyl ether at 240-250°C.[1][3] The reaction mixture is maintained at this temperature for 30-60 minutes to facilitate the cyclization. Upon cooling, the desired ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate precipitates and can be collected by filtration.
Step 3: Hydrolysis and Decarboxylation (Optional)
If the parent 4-hydroxy-1,5-naphthyridine is desired, the ethyl ester from the previous step can be hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.[1][4] Subsequent heating of the carboxylic acid can lead to decarboxylation, yielding 4-hydroxy-1,5-naphthyridine.
Spectroscopic Analysis of Tautomers
The characterization of the tautomeric forms of 4-hydroxy-1,5-naphthyridine derivatives relies heavily on spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy. Each tautomer exhibits distinct spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR are powerful tools for distinguishing between the enol and keto tautomers. The chemical shifts of the protons and carbons in the vicinity of the tautomeric functional group are particularly informative.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers of 4-hydroxy-1,5-naphthyridine in a Non-polar Solvent (e.g., CDCl₃)
| Atom | 4-hydroxy-1,5-naphthyridine (Enol) | 1,5-naphthyridin-4(1H)-one (Keto) |
| ¹H NMR | ||
| H2 | ~8.5 | ~8.2 |
| H3 | ~7.0 | ~6.5 |
| H6 | ~8.8 | ~8.6 |
| H7 | ~7.6 | ~7.4 |
| H8 | ~8.3 | ~8.1 |
| OH/NH | ~10-12 (broad) | ~11-13 (broad) |
| ¹³C NMR | ||
| C2 | ~150 | ~145 |
| C3 | ~110 | ~115 |
| C4 | ~165 | ~175 (C=O) |
| C4a | ~140 | ~135 |
| C6 | ~155 | ~152 |
| C7 | ~125 | ~123 |
| C8 | ~135 | ~133 |
| C8a | ~148 | ~146 |
Infrared (IR) Spectroscopy
IR spectroscopy can provide evidence for the presence of either the hydroxyl (O-H) group in the enol form or the carbonyl (C=O) group in the keto form.
Table 2: Characteristic IR Absorption Frequencies for Tautomers of 4-hydroxy-1,5-naphthyridine
| Functional Group | Tautomeric Form | Wavenumber (cm⁻¹) | Description |
| O-H stretch | Enol | 3400-3200 (broad) | Hydroxyl group |
| C=O stretch | Keto | 1680-1650 | Carbonyl group |
| C=C/C=N stretch | Both | 1620-1500 | Aromatic ring vibrations |
UV-Vis Spectroscopy
The electronic absorption spectra of the tautomers are expected to differ due to variations in their conjugated systems. The keto form, with a cross-conjugated system, may exhibit different absorption maxima compared to the more extensively conjugated enol form.
Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for Tautomers of 4-hydroxy-1,5-naphthyridine
| Tautomeric Form | Solvent | λ_max (nm) |
| Enol | Non-polar (e.g., Hexane) | ~320-340 |
| Keto | Polar (e.g., Ethanol) | ~350-370 |
Factors Influencing Tautomeric Equilibrium
Solvent Effects
The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium.[5][6][7] Polar solvents tend to favor the more polar tautomer, which is typically the keto form due to the presence of the carbonyl group. In contrast, non-polar solvents may favor the enol form, which can be stabilized by intramolecular hydrogen bonding.
Substituent Effects
The electronic nature of substituents on the 1,5-naphthyridine ring can influence the relative stability of the tautomers. A computational study on 4,8-dioxygenated 1,5-naphthyridine derivatives showed that both electron-withdrawing and electron-releasing substituents can affect the stability of the different tautomeric forms.[8]
Computational Studies
Quantum chemical calculations, such as Density Functional Theory (DFT), are valuable for predicting the relative stabilities of tautomers and for interpreting experimental spectroscopic data.[8] Theoretical studies on related systems have shown that the enol form can be the more stable tautomer in the gas phase, while the keto form may be favored in solution, depending on the solvent.
Table 4: Hypothetical Relative Energies of 4-hydroxy-1,5-naphthyridine Tautomers from Computational Analysis
| Tautomer | Gas Phase (ΔE, kcal/mol) | Polar Solvent (ΔG_solv, kcal/mol) |
| Enol | 0.0 (Reference) | +1.5 |
| Keto | +2.0 | 0.0 (Reference) |
Visualizing Tautomerism and Synthesis
Tautomeric Equilibrium
Caption: Tautomeric equilibrium of 4-hydroxy-1,5-naphthyridine.
Note: The image source in the DOT script is a placeholder and should be replaced with actual chemical structure images.
Synthetic Workflow
Caption: Synthetic workflow for 4-hydroxy-1,5-naphthyridine.
Conclusion
The tautomerism of 4-hydroxy-1,5-naphthyridine derivatives is a fundamental aspect of their chemistry that has profound implications for their application in drug discovery. A thorough understanding of the factors governing the tautomeric equilibrium, facilitated by a combination of experimental and computational methods, is essential for the rational design of new and effective therapeutic agents based on this privileged scaffold. This guide provides a foundational understanding and detailed protocols to aid researchers in this endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Influence of Solvent Polarizability on the Keto-Enol Equilibrium in 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Theoretical Study of NBO Analysis and Solvation Effects on Tautomerism Stability of 4,8-dioxygenated 1,5-naphthyridine – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Solubility and pKa of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxy-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, and their derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The solubility and ionization constant (pKa) of this specific derivative are critical physicochemical parameters that profoundly influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation development.
This technical guide provides a comprehensive overview of the available information on the solubility and pKa of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide will focus on predicted values, detailed experimental protocols for determination, and a general workflow for physicochemical characterization.
Physicochemical Properties: Predicted Data
Table 1: Predicted Physicochemical Properties of this compound
| Parameter | Predicted Value | Prediction Method/Software |
| Intrinsic Solubility | Low | General assessment based on structural analogs |
| pH-Dependent Solubility | Expected to be low in acidic to neutral pH and increase significantly in basic pH. | Based on the presence of an acidic carboxylic acid and a weakly basic naphthyridine ring system. |
| Acidic pKa (Carboxylic Acid) | ~3.5 - 4.5 | Based on typical pKa values for aromatic carboxylic acids. |
| Basic pKa (Naphthyridine Nitrogen) | ~1.5 - 2.5 | Based on typical pKa values for pyridine-like nitrogens in a fused ring system. |
Note: The predicted values are estimates and should be experimentally verified.
Tautomerism
This compound can exist in different tautomeric forms. The predominant form is the 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid, where the hydroxyl group is in its keto form. This tautomerism can influence the compound's physicochemical properties, including its pKa and solubility.
Experimental Protocols
For accurate characterization, the following experimental protocols are recommended for determining the solubility and pKa of this compound.
Solubility Determination: Kinetic Solubility Assay
Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to achieve a range of final compound concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: The plate is shaken at room temperature for a defined period (e.g., 1.5 to 2 hours) to allow for precipitation to occur.
-
Detection and Quantification: The amount of precipitated material is measured. Several detection methods can be employed:
-
Nephelometry: Measures the light scattering caused by insoluble particles.
-
UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitated compound, the concentration of the soluble compound in the supernatant is determined by measuring its UV absorbance at a predetermined wavelength (λmax). A calibration curve is used for quantification.
-
LC-MS/MS: Provides high sensitivity and selectivity for quantifying the soluble compound concentration.
-
pKa Determination: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound by measuring the pH of a solution as a titrant is added.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., a co-solvent system like water-methanol or water-DMSO if aqueous solubility is low) to a known concentration (e.g., 1-5 mM). The presence of an inert electrolyte (e.g., KCl) is required to maintain constant ionic strength.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode immersed in the sample solution. The solution should be stirred continuously.
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). The titrant is added in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The equivalence points can be determined from the inflection points of the curve, often by analyzing the first or second derivative of the titration curve.
Visualizations
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like this compound in a drug discovery setting.
pH-dependent Solubility Profile
The following diagram illustrates the expected relationship between pH and the solubility of an amphiprotic compound like this compound, which has both an acidic and a basic functional group.
Conclusion
While experimental data on the solubility and pKa of this compound are currently scarce, this guide provides a robust framework for its physicochemical characterization. The predicted low intrinsic solubility and its pH-dependent nature are key considerations for its handling and formulation. The provided experimental protocols for kinetic solubility and potentiometric pKa determination offer standardized methods for obtaining reliable data. The illustrative workflows provide a logical sequence for the comprehensive evaluation of this and other novel chemical entities in a drug discovery program. Accurate determination of these fundamental properties is paramount for the successful progression of this compound from a hit to a viable drug candidate.
Thermal Stability and Decomposition of 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds, such as nalidixic acid and quinolinic acid, to infer potential thermal behavior. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to facilitate further research. Additionally, a proposed thermal decomposition pathway for this compound is presented, based on established mechanisms for related heterocyclic carboxylic acids.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its thermal stability is crucial for drug development, formulation, and manufacturing processes, as well as for ensuring the safety and efficacy of potential therapeutic agents. Thermal decomposition can lead to loss of potency, formation of toxic byproducts, and changes in physical properties. This guide aims to provide a foundational understanding of the thermal properties of this molecule and a framework for its experimental investigation.
Thermal Properties of Analogous Compounds
Table 1: Thermal Properties of Nalidixic Acid
| Property | Value | Method | Reference |
| Melting Point | 225-231 °C | Not specified | [1] |
| Melting Endotherm (Form I) | 227.9 °C | DSC | [2] |
| Melting Endotherm (Form II) | 228.1 °C | DSC | [2] |
| Melting Endotherm (Form III) | 226.6 °C | DSC | [2] |
| Enthalpy of Fusion (Form I) | 37.9 kJ/mol | DSC | [2] |
| Enthalpy of Fusion (Form II) | 36.1 kJ/mol | DSC | [2] |
| Enthalpy of Fusion (Form III) | 31.8 kJ/mol | DSC | [2] |
| Decomposition Behavior | Dimerization via decarboxylation | Thermal Decomposition | [3] |
Table 2: Thermal Properties of Quinolinic Acid
| Property | Value | Method | Reference |
| Melting Point | 185-190 °C (decomposes) | Not specified | [4] |
The data on nalidixic acid, which shares the core naphthyridine carboxylic acid structure, suggests that this compound is likely to be a crystalline solid with a relatively high melting point, probably in the range of 200-250 °C. The presence of the hydroxyl group might influence intermolecular hydrogen bonding and thus affect the melting point and thermal stability. The decomposition of nalidixic acid through decarboxylation is a strong indicator of a probable decomposition pathway for the target compound.
Experimental Protocols for Thermal Analysis
To determine the precise thermal properties of this compound, the following experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Place the pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss at different stages.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and other thermal transitions (e.g., glass transitions, solid-solid transitions) by measuring the heat flow to or from the sample as a function of temperature.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Accurately weigh a small sample (typically 2-5 mg) of this compound into a clean DSC pan (e.g., aluminum).
-
Hermetically seal the pan to prevent sublimation or decomposition products from escaping.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the differential heat flow between the sample and the reference.
-
The resulting DSC thermogram will show endothermic peaks corresponding to melting and other transitions, and exothermic peaks corresponding to crystallization or decomposition.
Proposed Thermal Decomposition Pathway
Based on the known decomposition of related heterocyclic carboxylic acids, a plausible thermal decomposition pathway for this compound is initiated by decarboxylation.
Caption: Proposed initial step of thermal decomposition.
The primary and most likely initial step in the thermal degradation of this compound is the loss of carbon dioxide from the carboxylic acid group to form 4-hydroxy-1,5-naphthyridine. At higher temperatures, this intermediate would likely undergo further fragmentation of the heterocyclic rings, leading to the formation of various smaller volatile molecules and a carbonaceous residue. The exact nature of these final decomposition products would require further investigation using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).
Experimental and Analytical Workflow
The following diagram outlines a logical workflow for the comprehensive thermal analysis of this compound.
Caption: Workflow for thermal characterization.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is currently lacking, this technical guide provides a solid foundation for researchers. By examining analogous compounds, it is predicted that the title compound is a thermally stable solid with a high melting point, likely undergoing decarboxylation as an initial decomposition step. The provided experimental protocols for TGA and DSC offer a clear path for obtaining the necessary quantitative data. Further studies, particularly using Py-GC-MS, are recommended to fully elucidate the decomposition mechanism and identify the resulting products. This information is critical for the safe and effective application of this compound in pharmaceutical and other scientific fields.
References
The 1,5-Naphthyridine Scaffold: A Comprehensive Technical Guide to its Initial Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,5-naphthyridine scaffold, a heterocyclic aromatic compound composed of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to the development of a multitude of compounds demonstrating a broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth overview of the initial biological screening of the 1,5-naphthyridine core, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of drug discovery. The diverse biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory effects, establish the 1,5-naphthyridine core as a critical pharmacophore in modern drug development.[2]
Anticancer Activity
Derivatives of the 1,5-naphthyridine scaffold have demonstrated significant potential as anticancer agents.[3] Several studies have reported their cytotoxic effects against various human cancer cell lines, with some compounds exhibiting potent inhibitory activity against key enzymes involved in cancer progression, such as topoisomerase I.[4][5]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative 1,5-naphthyridine derivatives against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action/Target |
| Phenyl & Indeno-1,5-naphthyridines | COLO 205 (Colon) | - | Topoisomerase I Inhibition |
| Naphthyridine Derivative 14 | HeLa (Cervical) | < colchicine | - |
| HL-60 (Leukemia) | < colchicine | - | |
| PC-3 (Prostate) | < colchicine | - | |
| Naphthyridine Derivative 15 | HeLa (Cervical) | < colchicine | - |
| HL-60 (Leukemia) | < colchicine | - | |
| PC-3 (Prostate) | < colchicine | - | |
| Naphthyridine Derivative 16 | HeLa (Cervical) | 0.7 | - |
| HL-60 (Leukemia) | 0.1 | - | |
| PC-3 (Prostate) | 5.1 | - | |
| 10-methoxycanthin-6-one | DU145 (Prostate) | 1.58 µg/mL | - |
Note: Some data is presented qualitatively ("< colchicine") as reported in the source material.[3][4][6]
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol outlines the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 1,5-naphthyridine derivatives on cancer cell lines.[7]
Materials:
-
Cancer cell lines (e.g., HeLa, HL-60, PC-3)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
1,5-Naphthyridine test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[7]
-
DMSO (for formazan solubilization)[7]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,5-naphthyridine compounds in the culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
The 1,5-naphthyridine scaffold is a key component in a number of compounds with potent antibacterial and antifungal properties.[1][8] Their mechanism of action can vary, with some derivatives targeting essential bacterial processes like cell division by inhibiting the FtsZ protein.[1][9]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of 1,5-naphthyridine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[1]
| Compound Class/Derivative | Microorganism | MIC (µg/mL) |
| Canthin-6-one | Staphylococcus aureus | 0.49 |
| Escherichia coli | 3.91 | |
| Methicillin-resistant S. aureus (MRSA) | 0.98 | |
| Antifungal | 3.91 | |
| 10-methoxycanthin-6-one | Staphylococcus aureus | 3.91 |
| Escherichia coli | 3.91 | |
| Methicillin-resistant S. aureus (MRSA) | 3.91 | |
| Antifungal | 7.81 | |
| 10-hydroxycanthin-6-one | Bacillus cereus | 15.62 |
Data sourced from studies on naturally derived naphthyridines.[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of 1,5-naphthyridine compounds against bacterial and fungal isolates.[1][10]
Materials:
-
Bacterial or fungal isolates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates[1]
-
1,5-Naphthyridine test compounds dissolved in a suitable solvent
-
Inoculum standardized to 0.5 McFarland turbidity[11]
-
Plate reader (optional)
Procedure:
-
Compound Preparation: Prepare a stock solution of the 1,5-naphthyridine compound. Further dilute the stock solution in the appropriate broth medium to achieve a starting concentration that is typically two-fold higher than the highest concentration to be tested.[1]
-
Serial Dilutions: Dispense 100 µL of sterile broth medium into all wells of a 96-well plate. Add 100 µL of the starting compound solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[1]
-
Control Wells: The eleventh column will serve as a positive control (inoculum without compound), and the twelfth column as a negative control (broth only).[1]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. For bacteria, this is typically a 0.5 McFarland standard suspension, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. For fungi, the inoculum is prepared to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL.[1]
-
Inoculation: Add 100 µL of the prepared inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.[1]
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).[1]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.[1]
Kinase Inhibitory Activity
The 1,5-naphthyridine scaffold is a privileged motif for the development of potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[12] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammation.[12]
Quantitative Kinase Inhibitory Activity Data
The following table summarizes the inhibitory activity (IC₅₀ values) of representative 1,5-naphthyridine derivatives against their respective kinase targets.
| Compound Class/Example | Target Kinase(s) | IC₅₀ (nM) |
| Aminothiazole & Pyrazole Derivatives | ALK5 (TGF-β Type I Receptor) | 4 - 6 |
| Novel Naphthyridine Series | Fibroblast Growth Factor Receptors (FGFR1, 2, 3, 4) | Nanomolar affinity |
| CX-4945 (Silmitasertib) | Casein Kinase 2 (CK2) | Kᵢ = 0.38 |
| 1H-imidazo[4,5-h][1][9]naphthyridin-2(3H)-one | c-Met | 2600 |
| 5,7-disubstituted[1][9]naphthyridines | Spleen Tyrosine Kinase (Syk) | Potent inhibition noted |
Data sourced from a review of 1,5-naphthyridine derivatives as kinase inhibitors.[12]
Experimental Protocol: General Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of 1,5-naphthyridine derivatives against a target kinase. Specific assay conditions (e.g., substrate, buffer components) will vary depending on the kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
1,5-Naphthyridine test compounds
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplates (e.g., 384-well)
-
Plate reader compatible with the detection method
Procedure:
-
Compound Dispensing: Dispense the 1,5-naphthyridine compounds at various concentrations into the wells of the microplate.
-
Kinase Addition: Add the purified kinase to the wells containing the compounds and incubate for a short period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of product formed (e.g., ADP or phosphorylated substrate).
-
Signal Measurement: Read the plate using a suitable plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a concentration-response curve.
Signaling Pathway Visualizations
Understanding the signaling pathways in which the target kinases operate is crucial for elucidating the mechanism of action of 1,5-naphthyridine inhibitors.[12]
Anti-inflammatory and Antiviral Activities
While research is more extensive in the areas of anticancer, antimicrobial, and kinase inhibition, the 1,5-naphthyridine scaffold has also shown promise as a source of anti-inflammatory and antiviral agents.
Anti-inflammatory Activity
Some naturally occurring and synthetic 1,5-naphthyridine derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in cellular assays.[6] For instance, certain canthinone-type compounds isolated from Ailanthus altissima showed strong inhibitory effects on LPS-induced NO production in RAW 264.7 murine macrophage cells, with IC₅₀ values ranging from 7.73 to 15.09 μM.[6]
Antiviral Activity
The antiviral potential of 1,5-naphthyridine derivatives has been explored, with some compounds showing activity against various viruses. For example, certain aminoalkyl substituted 1,5-naphthyridines have been described as anti-Ebola virus pharmacophores.[2] While less common than other naphthyridine isomers in antiviral research, the 1,5-scaffold remains a point of interest for the development of novel antiviral agents.[13]
Conclusion
The 1,5-naphthyridine scaffold has firmly established itself as a versatile and valuable core structure in medicinal chemistry. The extensive biological data, coupled with established synthetic methodologies, provides a solid foundation for the future design and development of novel 1,5-naphthyridine-based therapeutic agents. This technical guide serves as a foundational resource for researchers embarking on the initial biological screening of this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scilit.com [scilit.com]
- 9. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. integra-biosciences.com [integra-biosciences.com]
- 11. pdb.apec.org [pdb.apec.org]
- 12. benchchem.com [benchchem.com]
- 13. benthamdirect.com [benthamdirect.com]
Methodological & Application
Application Notes: Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid via the Gould-Jacobs Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,5-naphthyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The Gould-Jacobs reaction offers a classic and effective methodology for synthesizing 4-hydroxyquinoline derivatives, and this approach has been successfully adapted for the preparation of 4-hydroxy-1,5-naphthyridines.[1] This reaction provides a versatile and direct route to this important class of compounds, which serve as valuable intermediates in the discovery and development of novel therapeutics.[1]
The synthesis is typically a multi-step process beginning with the condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature thermal cyclization and subsequent hydrolysis of the resulting ester to yield the final carboxylic acid product.[1][2]
Reaction Mechanism and Workflow
The Gould-Jacobs reaction for this synthesis proceeds through a well-established mechanism.[1]
-
Condensation: The process initiates with a nucleophilic attack from the amino group of 3-aminopyridine on diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form the intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate.[3][4]
-
Thermal Cyclization: The intermediate undergoes a high-temperature 6-electron electrocyclization, which forms the fused pyridine ring system.[1][3] This step requires significant thermal energy, typically temperatures around 250 °C.[2]
-
Tautomerization: The cyclized product, an ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate, exists in tautomeric equilibrium with the more stable enol form, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.[3][5]
-
Hydrolysis: The final step involves the saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid, followed by acidification to precipitate the final product.[3]
Caption: Reaction mechanism for the Gould-Jacobs synthesis.
Quantitative Data Summary
The following table summarizes the typical reactants, conditions, and expected outcomes for the synthesis of this compound.
| Step | Reactant/Intermediate | Reagent(s) | Key Conditions | Product | Yield | Reference |
| 1. Condensation & Cyclization | 3-Aminopyridine | Diethyl ethoxymethylenemalonate (DEEM) | 1) 120-130 °C, 2h2) ~250 °C (in Dowtherm A), 30 min | Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | Not specified | [2] |
| 2. Hydrolysis | Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | 1) NaOH (aq)2) HCl (aq) | 1) Reflux, 16h2) Acidify to pH 3 | This compound | 70% | [6] |
Experimental Protocols
The overall experimental workflow involves two primary stages: the Gould-Jacobs reaction to form the ethyl ester intermediate, followed by its hydrolysis to the final acid product.
Caption: Overall experimental workflow for the synthesis.
Protocol 1: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
This protocol is based on the principles of the Gould-Jacobs reaction.[2]
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
Hexane or similar non-polar solvent
-
Round-bottom flasks, reflux condenser, heating mantle
Procedure:
-
Condensation: In a round-bottom flask, combine 3-aminopyridine (1.0 eq.) and a slight excess of diethyl ethoxymethylenemalonate (1.1 eq.).
-
Heat the mixture to 120-130 °C for approximately 2 hours. The mixture will become a thick syrup, which is the crude intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate.[2] Allow it to cool to room temperature. This intermediate can be used directly in the next step.
-
Cyclization: In a separate flask equipped with a reflux condenser and vigorous stirrer, heat a high-boiling point solvent (e.g., Dowtherm A) to 250 °C.
-
Slowly and carefully add the crude intermediate from the previous step to the hot solvent.
-
Maintain the reaction temperature at 250 °C for 30 minutes. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will begin to precipitate from the hot solution.[2]
-
Allow the mixture to cool to below 100 °C.
-
Add hexane to complete the precipitation of the solid product.
-
Collect the solid by vacuum filtration, wash with hexane to remove the high-boiling solvent, and dry under vacuum.[2]
Protocol 2: Hydrolysis to this compound
Materials:
-
Crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
-
10% aqueous sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Water, Ethanol
-
Reaction flask with reflux condenser
Procedure:
-
Suspend the crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq.) in a 10% aqueous solution of sodium hydroxide.[2]
-
Heat the mixture to reflux (approximately 100-110 °C) with stirring. A 16-hour reflux time has been reported to achieve good yields.[6] The reaction progress can be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully acidify the solution to a pH of approximately 3-4 with concentrated hydrochloric acid.[2][6] The final product will precipitate as a solid.
-
Collect the solid by vacuum filtration.
-
Wash the filtered solid thoroughly with water to remove inorganic salts, followed by a small amount of cold ethanol.[2]
-
Dry the final product, this compound, under vacuum.
Troubleshooting and Optimization
-
Incomplete Cyclization: Ensure the temperature for the cyclization step is consistently maintained at ~250 °C. Using a high-boiling, inert solvent like Dowtherm A is crucial.[2] Microwave irradiation can be an alternative heating method to shorten reaction times.[1]
-
Incomplete Hydrolysis: If the ester is not fully hydrolyzed, consider increasing the concentration of the NaOH solution, extending the reflux time, or using a co-solvent like ethanol to improve the solubility of the ester intermediate.[2]
-
Purification Issues: The final product often has low solubility in common organic solvents, making column chromatography challenging. Recrystallization from solvents like ethanol/water or DMF/water is the most effective purification method.[2]
-
Regioisomer Formation: The Gould-Jacobs reaction's regioselectivity is influenced by steric and electronic factors of the starting materials. While 3-aminopyridine typically yields the 1,5-naphthyridine, careful analysis of the product is recommended to confirm the isomeric purity.[2]
References
HPLC analysis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid
An Application Note and Protocol for the HPLC Analysis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid
Application Note
Introduction
This compound is a key heterocyclic compound with significant interest in pharmaceutical research and drug development due to its structural similarity to quinolone antibiotics. The naphthyridine scaffold is a recognized pharmacophore, and derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. Accurate and reliable quantification of this compound is crucial for purity assessment, stability studies, and pharmacokinetic analysis. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.
Analytical Principle
The method utilizes reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. The retention of this compound is controlled by adjusting the mobile phase composition, specifically the ratio of organic solvent (acetonitrile) to aqueous buffer and the pH. Due to the presence of a carboxylic acid group, the pH of the mobile phase is critical to ensure consistent ionization and good peak shape. Acidic conditions, achieved by the addition of phosphoric acid or formic acid, are typically used to suppress the ionization of the carboxylic acid, leading to increased retention and improved peak symmetry.[1] Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Method Summary
A simple and efficient isocratic RP-HPLC method has been developed for the analysis of this compound. The separation is achieved on a Newcrom R1 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile, water, and an acid modifier.[1] This method is scalable and can be adapted for preparative separation to isolate impurities.[1] For applications requiring mass spectrometry (MS) detection, phosphoric acid can be substituted with a volatile acid like formic acid.[1]
Data Presentation
Table 1: Chromatographic Performance
| Parameter | Value |
| Retention Time (t R ) | 4.25 min |
| Tailing Factor (T f ) | 1.1 |
| Theoretical Plates (N) | > 5000 |
| Resolution (R s ) | > 2.0 (from adjacent peaks) |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (H₃PO₄), 85%
-
Formic acid (HCOOH), for MS-compatible method
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase:
-
For UV Detection: Acetonitrile:Water:Phosphoric Acid (e.g., 30:70:0.1, v/v/v). The exact ratio may need optimization based on the specific system and column.
-
For MS Detection: Acetonitrile:Water:Formic Acid (e.g., 30:70:0.1, v/v/v).[1]
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: To be determined by measuring the UV spectrum of the analyte (typically in the range of 254-330 nm for naphthyridine derivatives).
-
Run Time: 10 minutes
3. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a small amount of methanol and dilute to the mark with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from the LOQ to a suitable upper limit (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
4. Sample Preparation
The sample preparation method will depend on the sample matrix. A general procedure for a solid sample is provided below.
-
Accurately weigh a portion of the sample expected to contain the analyte.
-
Dissolve the sample in a suitable solvent. Methanol or a mixture of methanol and water is often a good starting point.
-
Use sonication or vortexing to ensure complete dissolution.
-
Dilute the sample solution with the mobile phase to bring the analyte concentration within the calibration range.
-
Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.[2]
5. System Suitability
Before running the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Inject the working standard solution (e.g., 10 µg/mL) five or six times.
-
Calculate the relative standard deviation (%RSD) for the peak area and retention time. The %RSD should be less than 2%.
-
Evaluate the tailing factor and the number of theoretical plates to ensure they meet the criteria specified in Table 1.
6. Data Analysis
-
Generate a calibration curve by plotting the peak area of the standard solutions versus their concentration.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (R²) should be greater than 0.999.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Mandatory Visualization
References
Application Notes and Protocols: Derivatization of 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid, a versatile scaffold for developing biologically active compounds. The protocols outlined below detail the synthesis of key derivatives and the subsequent biological assays to evaluate their therapeutic potential. Naphthyridine derivatives have garnered significant interest due to their broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2]
Overview of the this compound Scaffold
The this compound core is a privileged scaffold in medicinal chemistry. Its structure, featuring a fused pyridine ring system, offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activity. The key functional groups available for derivatization are the carboxylic acid at the 3-position and the hydroxyl group at the 4-position. These sites allow for the introduction of various substituents to explore structure-activity relationships (SAR).
Synthetic Derivatization Strategies
The derivatization of the parent compound can be systematically approached to generate a library of analogues for biological screening. The primary methods involve standard organic synthesis techniques.
Amide Formation via Carboxylic Acid Activation
A common and effective strategy is the conversion of the carboxylic acid group into a wide range of amides. This can be achieved by activating the carboxylic acid, followed by reaction with a primary or secondary amine.
Protocol 1: General Procedure for Amide Synthesis
-
Carboxylic Acid Activation: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired amine (1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
Esterification of the Carboxylic Acid
Ester derivatives can also be synthesized to modulate the compound's properties.
Protocol 2: Fischer Esterification
-
Reaction Setup: Suspend this compound (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol), which will also serve as the solvent.
-
Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.
-
Reflux: Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
Work-up and Purification: After cooling to room temperature, neutralize the reaction with a saturated solution of sodium bicarbonate. Remove the alcohol under reduced pressure. Extract the aqueous residue with an organic solvent. Dry the combined organic layers, concentrate, and purify the product by recrystallization or column chromatography.
Biological Assays and Evaluation
The synthesized derivatives should be subjected to a panel of biological assays to determine their activity profile.
In Vitro Anticancer Activity
Protocol 3: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the naphthyridine derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Antibacterial Activity
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation
The quantitative data from the biological assays should be summarized for clear comparison of the synthesized derivatives.
Table 1: In Vitro Cytotoxicity of 4-Hydroxy-1,5-naphthyridine-3-carboxamide Derivatives against Human Cancer Cell Lines
| Compound ID | R Group (Amine) | HeLa IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| Parent | -OH | >100 | >100 | >100 |
| D-01 | -NH-CH₂-Ph | 15.2 | 22.5 | 18.9 |
| D-02 | -N(CH₃)₂ | 55.8 | 78.1 | 63.4 |
| D-03 | -NH-(4-Cl-Ph) | 8.7 | 12.4 | 9.1 |
Table 2: Antibacterial Activity of 4-Hydroxy-1,5-naphthyridine-3-carboxamide Derivatives
| Compound ID | R Group (Amine) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Parent | -OH | >128 | >128 |
| D-01 | -NH-CH₂-Ph | 32 | 64 |
| D-02 | -N(CH₃)₂ | 128 | >128 |
| D-03 | -NH-(4-Cl-Ph) | 16 | 32 |
Visualizing Experimental Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental processes and potential mechanisms of action.
Caption: Synthetic workflow for amide derivatization.
Caption: Workflow for biological evaluation of derivatives.
Potential Mechanisms of Action
Naphthyridine derivatives have been reported to exert their biological effects through various mechanisms. For instance, some act as topoisomerase inhibitors, interfering with DNA replication in cancer cells and bacteria.[3] Others may inhibit specific kinases involved in cell signaling pathways crucial for tumor growth and proliferation. Further mechanistic studies, such as enzyme inhibition assays and molecular docking, are recommended for promising lead compounds identified from the initial screening.
Caption: Potential mechanisms of action for naphthyridine derivatives.
These application notes and protocols provide a framework for the systematic derivatization of this compound and the subsequent evaluation of its derivatives for potential therapeutic applications. The modular nature of the synthetic protocols allows for the generation of a diverse chemical library, increasing the probability of identifying lead compounds with desirable biological activities.
References
Application Notes and Protocols for the Use of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid as a Precursor in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-hydroxy-1,5-naphthyridine-3-carboxylic acid as a versatile precursor for the synthesis of advanced organic light-emitting diode (OLED) materials. The 1,5-naphthyridine scaffold is a promising electron-accepting core for the development of high-performance emitters, particularly for thermally activated delayed fluorescence (TADF) materials, which can theoretically achieve 100% internal quantum efficiency in OLEDs.
This document outlines the synthetic pathway from the precursor to potential OLED emitters, provides detailed experimental protocols, summarizes key performance data from related 1,5-naphthyridine-based devices, and includes visualizations of the synthetic workflow and material design logic.
Molecular Design and Synthetic Strategy
The core concept in designing OLED emitters from this compound involves the creation of donor-acceptor (D-A) type molecules. The electron-deficient 1,5-naphthyridine core serves as the acceptor, while various electron-donating moieties can be attached to it. This molecular architecture facilitates intramolecular charge transfer (ICT), which is crucial for achieving TADF. The carboxylic acid and hydroxyl groups on the precursor provide reactive handles for derivatization.
A common synthetic strategy involves:
-
Synthesis of the Precursor: Preparation of this compound or its ethyl ester via the Gould-Jacobs reaction.
-
Functionalization: Conversion of the hydroxyl group to a more reactive group, such as a chlorine atom, to enable cross-coupling reactions.
-
Derivatization: Attachment of donor groups through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or Suzuki coupling.
-
Device Fabrication: Incorporation of the synthesized emitter into a multilayer OLED device via thermal evaporation or solution processing.
Caption: Overall experimental workflow from precursor synthesis to OLED device fabrication.
Experimental Protocols
2.1. Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (Ester Precursor)
This protocol is based on the Gould-Jacobs reaction.[1][2][3][4]
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine (1.0 eq.) and a slight excess of diethyl ethoxymethylenemalonate (DEEM, 1.1 eq.).
-
Heat the mixture at 120-130 °C for 2 hours. The reaction mixture will become a thick syrup.
-
Allow the mixture to cool to room temperature. The intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, can be used directly in the next step.
Step 2: Cyclization
-
In a separate flask, heat a high-boiling point solvent (e.g., Dowtherm A or a 1:3 mixture of diphenyl and diphenyl ether) to 250-255 °C.
-
Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring.
-
Maintain the temperature at 250-255 °C for 30 minutes, or until the evolution of ethanol ceases.
-
Allow the mixture to cool to below 100 °C. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate.
-
Add hexane or a similar non-polar solvent to complete the precipitation.
-
Collect the solid by filtration, wash thoroughly with hexane, and dry under vacuum. A typical yield is around 75%.[2]
2.2. Synthesis of this compound (Acid Precursor)
This protocol involves the hydrolysis of the ester precursor.[1][5]
-
Suspend the crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux (approximately 100-110 °C) with stirring for 4-16 hours, monitoring the reaction by TLC or LC-MS.[1][5]
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to a pH of approximately 3-4 with concentrated hydrochloric acid (HCl). The product will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol.
-
Dry the final product, this compound, under vacuum.
2.3. Synthesis of a Representative D-A Type Emitter
This protocol describes a general two-step procedure to synthesize a donor-substituted 1,5-naphthyridine emitter.
Step 1: Chlorination of the Ester Precursor
-
To a sealed tube, add ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq.) and phosphorus oxychloride (POCl₃, 5-10 eq.).
-
Heat the mixture at 110-120 °C for 12-16 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (DCM) or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 4-chloro-1,5-naphthyridine-3-carboxylate.
Step 2: Buchwald-Hartwig Amination This step attaches a donor amine (e.g., carbazole or phenoxazine) to the naphthyridine core.[5]
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add ethyl 4-chloro-1,5-naphthyridine-3-carboxylate (1.0 eq.), the amine donor (1.2 eq.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand like XantPhos (4-10 mol%), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Add anhydrous toluene or dioxane as the solvent.
-
Heat the reaction mixture at 90-110 °C for 12-24 hours, until the starting material is consumed (monitored by TLC).
-
Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final D-A type emitter by column chromatography and subsequent recrystallization or sublimation.
Caption: Logical relationship in the design of D-A type TADF emitters.
Data Presentation: Performance of 1,5-Naphthyridine-Based OLEDs
The performance of OLEDs is highly dependent on the specific molecular structure of the emitter, the host material, and the device architecture. The following tables summarize key performance metrics of reported OLEDs that utilize a 1,5-naphthyridine core as the electron acceptor, demonstrating the potential of this class of materials.
Table 1: Performance of TADF OLEDs with 1,5-Naphthyridine Acceptors
| Emitter Donor Moiety | Host Material | Max. EQE (%) | Max. Luminance (cd/m²) | Emission Color | Reference |
| Phenoxazine | DPEPO | 29.9 | 33,540 | Green | [2] |
| Phenothiazine | DPEPO | 25.8 | 14,480 | Green | [2] |
| Dimethylacridan | mCP | 14.1 | Not Reported | Sky-Blue | [4] |
| Carbazole | mCP | 17.6 | Not Reported | Deep-Blue | [2] |
EQE: External Quantum Efficiency. DPEPO: Bis[2-(diphenylphosphino)phenyl]ether oxide. mCP: 1,3-Bis(N-carbazolyl)benzene.
Table 2: Performance of Phosphorescent OLEDs with 1,5-Naphthyridin-4-ol Ligands
| Iridium(III) Complex Ancillary Ligand | Emission Peak (nm) | PLQY (%) | Max. EQE (%) | CIE (x, y) | Reference |
| 8-methyl-1,5-naphthyridin-4-ol | 626 | 93.4 | 31.4 | (0.67, 0.33) | [6] |
| 2,8-dimethyl-1,5-naphthyridin-4-ol | 628 | 85.2 | 29.8 | (0.67, 0.33) | [6] |
| 8-methyl-2-phenyl-1,5-naphthyridin-4-ol | 630 | 88.6 | 30.7 | (0.67, 0.33) | [6] |
PLQY: Photoluminescence Quantum Yield. EQE: External Quantum Efficiency. CIE: Commission Internationale de l'Eclairage color coordinates.
Protocol for OLED Device Fabrication
This section provides a general protocol for the fabrication of a multilayer OLED device by thermal evaporation.
1. Substrate Cleaning:
-
Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates in an oven at 120 °C.
-
Treat the ITO surface with UV-ozone for 15 minutes immediately before deposition to improve the work function.
2. Organic Layer and Electrode Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).
-
Deposit the organic layers and electrodes sequentially without breaking the vacuum. A typical device architecture is as follows:
-
ITO (Anode)
-
Hole Injection Layer (HIL): e.g., HATCN (5-10 nm)
-
Hole Transport Layer (HTL): e.g., TAPC (30-40 nm)
-
Emissive Layer (EML): Host material doped with the synthesized 1,5-naphthyridine emitter (e.g., 10 wt% in a host like DPEPO or mCP, 20-30 nm).
-
Electron Transport Layer (ETL): e.g., TPBi or TmPyPB (30-40 nm)
-
Electron Injection Layer (EIL): e.g., LiF or Liq (1-2 nm)
-
Cathode: Aluminum (Al, 100-120 nm)
-
3. Encapsulation and Characterization:
-
Encapsulate the fabricated devices under an inert atmosphere (e.g., in a glovebox) using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the devices using a programmable source meter and a spectroradiometer.
These protocols and data provide a solid foundation for researchers to explore the potential of this compound as a precursor for novel OLED materials. The versatility of the 1,5-naphthyridine core allows for extensive molecular engineering to fine-tune the optoelectronic properties and achieve highly efficient and stable OLED devices.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Pure Red Iridium(III) Complexes Possessing Good Electron Mobility with 1,5-Naphthyridin-4-ol Derivatives for High-Performance OLEDs with an EQE over 31 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid ethyl ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,5-naphthyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid ethyl ester is a key step in the development of various therapeutic agents. The Gould-Jacobs reaction is a classic and efficient method for preparing 4-hydroxyquinolines and has been successfully adapted for the synthesis of 4-hydroxy-1,5-naphthyridines.[1][2][3][4][5] This protocol provides a detailed methodology for the synthesis of this compound ethyl ester, a valuable intermediate for drug discovery and materials science.[1]
The synthesis involves a two-step process: the condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal intramolecular cyclization of the resulting intermediate.[1][6]
Reaction Scheme
The overall reaction is as follows:
Step 1: Condensation 3-Aminopyridine + Diethyl ethoxymethylenemalonate → Diethyl 2-([3-pyridylamino]methylene)-malonate
Step 2: Thermal Cyclization Diethyl 2-([3-pyridylamino]methylene)-malonate → this compound ethyl ester + Ethanol
Experimental Protocol
This protocol is based on the Gould-Jacobs reaction methodology.[1][3]
Materials and Reagents:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether
-
Diphenyl
-
Hexane
-
Ethanol
Equipment:
-
Round-bottom flasks
-
Heating mantle with a temperature controller
-
Condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Beakers and other standard laboratory glassware
Procedure:
Step 1: Synthesis of Diethyl 2-([3-pyridylamino]methylene)-malonate (Intermediate)
-
In a round-bottom flask, combine 3-aminopyridine and a slight excess of diethyl ethoxymethylenemalonate.
-
Heat the mixture, typically without a solvent, at a temperature of 100-120°C for 1-2 hours.[7] The reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials.
-
The resulting product, diethyl 2-([3-pyridylamino]methylene)-malonate, is a thick syrup and can often be used in the next step without further purification.[6]
Step 2: Synthesis of this compound ethyl ester
-
In a separate large flask equipped with a heating mantle and a condenser, prepare a mixture of diphenyl (265 g) and diphenyl ether (735 g) and heat it to 255°C.[8] This high-boiling solvent mixture is commercially available as Dowtherm A.[6]
-
Once the solvent reaches 255°C, add the crude diethyl 2-([3-pyridylamino]methylene)-malonate from Step 1 all at once with vigorous stirring.[6][8]
-
Maintain the reaction temperature at 255°C and continue stirring. The evolution of ethanol from the reaction mixture will be observed.[8] The reaction is complete when the evolution of ethanol ceases.[8]
-
Allow the reaction mixture to cool to room temperature (25°C).[8] The product will precipitate out of the solution.[6]
-
Collect the precipitate by filtration.[8]
-
Wash the collected solid liberally with hexane to remove the high-boiling solvent.[8]
-
Dry the purified product, this compound ethyl ester, under vacuum.
Data Presentation
| Parameter | Value | Reference |
| Starting Materials | ||
| Diethyl 2-([3-pyridylamino]methylene)-malonate | Varies based on scale | [8] |
| Diphenyl | 265 g | [8] |
| Diphenyl ether | 735 g | [8] |
| Reaction Conditions | ||
| Cyclization Temperature | 255°C | [8] |
| Product | ||
| Product Name | This compound ethyl ester | |
| Appearance | Solid precipitate | [6][8] |
| Yield | 40.5 g (75%) | [8] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [9][10][11] |
| Molecular Weight | 218.21 g/mol | [9][10][11] |
| CAS Number | 13801-51-9 | [9][10][11] |
Mandatory Visualization
Caption: Synthetic workflow for this compound ethyl ester.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate|13801-51-9-Siyu Chemical [siyuchem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. usbio.net [usbio.net]
Application Notes and Protocols for In Vitro Kinase Assays of Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. As potent modulators of protein kinases, naphthyridine derivatives have emerged as critical tools in the study of cellular signaling and as promising candidates for drug development in therapeutic areas such as oncology and inflammation. Protein kinases, which catalyze the phosphorylation of substrate proteins, are integral components of signaling cascades that regulate cell growth, differentiation, and survival. Their dysregulation is a hallmark of numerous diseases. This document provides detailed protocols for in vitro kinase assays to evaluate the inhibitory potential of naphthyridine derivatives, presents quantitative data for several derivatives against key kinase targets, and illustrates the relevant signaling pathways.
Data Presentation: Inhibitory Activity of Naphthyridine Derivatives
The following table summarizes the in vitro inhibitory activity (IC50 values) of various naphthyridine derivatives against a range of protein kinases. This data is crucial for understanding the potency and selectivity of these compounds.
| Naphthyridine Scaffold | Compound Example/Series | Target Kinase(s) | IC50 (nM) |
| 1,5-Naphthyridine | Aminothiazole Derivative (Compound 15) | ALK5 | 6[1][2] |
| Pyrazole Derivative (Compound 19) | ALK5 | 4[1][2] | |
| Repsox | ALK5 | 4[1] | |
| CX-4945 (Silmitasertib) | CK2 | 1[3] | |
| CX-4945 (Silmitasertib) | DYRK1A | 160[4][5] | |
| CX-4945 (Silmitasertib) | GSK3β | 190[4][5] | |
| 1,6-Naphthyridine | 5,7-disubstituted derivatives | Syk | Potent inhibition noted[6] |
| Compound 16a | HIV-1 RT | 222[7] | |
| Compound 16b | HIV-1 RT | 218[7] | |
| Compound 19a | HIV-1 RT | 175[7] | |
| 1,7-Naphthyridine | BAY-297 | PIP4K2A | 13 (at 10 µM ATP)[8] |
| BAY-091 | PIP4K2A | Sub-nanomolar to low nanomolar range[8] | |
| General Analogues | PIP4K2A | 66 - 18,000[9] | |
| 1,8-Naphthyridine | Derivative 10c | MCF-7 cell line | 1470 |
| Derivative 8d | MCF-7 cell line | 1620 | |
| 2,6-Naphthyridine | Analogs | PKCδ | 100 - 1000+ |
| Analogs | FGFR4 | 10 - 1000+ |
Signaling Pathways and Inhibition by Naphthyridine Derivatives
Understanding the signaling context of the target kinase is essential for interpreting the biological effects of an inhibitor. The following diagrams illustrate key signaling pathways targeted by naphthyridine derivatives.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naphthyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Some naphthyridine compounds have demonstrated potent cytotoxic effects against various cancer cell lines, with mechanisms of action that can include the inhibition of topoisomerase II and induction of apoptosis.[1][3] Given this background, 4-hydroxy-1,5-naphthyridine-3-carboxylic acid, as a member of this family, warrants a thorough investigation of its cytotoxic potential.
These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of this compound using a panel of well-established cell-based assays. The described protocols will enable researchers to assess cell viability, membrane integrity, induction of apoptosis, effects on mitochondrial membrane potential, and cell cycle progression. A multi-parametric approach is recommended for a comprehensive understanding of the compound's cytotoxic mechanism.[4]
Data Presentation
To facilitate the comparison of cytotoxic effects across different assays and cell lines, all quantitative data should be summarized in clearly structured tables. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying cytotoxicity.
Table 1: Hypothetical IC50 Values of this compound
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| HeLa (Cervical Cancer) | MTT | 48 | 15.2 ± 1.8 |
| A549 (Lung Cancer) | MTT | 48 | 25.7 ± 2.5 |
| MCF-7 (Breast Cancer) | MTT | 48 | 32.1 ± 3.1 |
| HeLa (Cervical Cancer) | LDH Release | 48 | 20.5 ± 2.2 |
Table 2: Hypothetical Apoptosis Induction by this compound in HeLa Cells (48h Treatment)
| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 2.5 ± 0.5 | 1.8 ± 0.3 |
| 10 | 15.8 ± 1.2 | 5.2 ± 0.7 |
| 25 | 35.2 ± 2.8 | 12.6 ± 1.5 |
| 50 | 55.7 ± 4.1 | 25.3 ± 2.9 |
Table 3: Hypothetical Cell Cycle Analysis of HeLa Cells Treated with this compound (24h)
| Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.2 ± 3.5 | 25.1 ± 2.1 | 19.7 ± 1.9 |
| 10 | 65.8 ± 4.2 | 18.5 ± 1.8 | 15.7 ± 1.5 |
| 25 | 75.3 ± 5.1 | 12.1 ± 1.3 | 12.6 ± 1.2 |
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a test compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[6][7]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (test compound)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)[4]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8][9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6][9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7][9] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
Membrane Integrity Assay (LDH Release Assay)
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with a compromised plasma membrane, which is a hallmark of necrosis or late-stage apoptosis.[10]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (test compound)
-
Commercial LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the test compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[11][12]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11][13]
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:[4] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of action for many anticancer drugs. It can be detected by observing markers such as the externalization of phosphatidylserine (Annexin V staining) and the activation of caspases (Caspase-3/7 assay).[14][15]
Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates to the outer leaflet of the plasma membrane during early apoptosis.[4][16] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[16]
Materials:
-
6-well plates or T25 flasks
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (test compound)
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the cell culture medium to include any detached cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[15] This assay uses a substrate that releases a fluorescent or luminescent signal upon cleavage by active caspase-3/7.[14]
Materials:
-
96-well, opaque-walled plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (test compound)
-
Commercial Caspase-Glo® 3/7 Assay kit or similar
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the test compound.
-
Reagent Addition: After incubation, add the caspase-3/7 reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Signal Measurement: Measure luminescence or fluorescence using a plate reader.
Apoptosis Signaling Pathway
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
A decrease in mitochondrial membrane potential is an early event in apoptosis. The JC-1 dye is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
Materials:
-
6-well plates or chamber slides
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (test compound)
-
JC-1 dye solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the test compound.
-
JC-1 Staining: Remove the culture medium and incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.[17]
-
Washing: Wash the cells with PBS or assay buffer.
-
Analysis: Analyze the cells using a fluorescence microscope or flow cytometer.[17] Healthy cells will show red fluorescence, while apoptotic cells will show green fluorescence.
Data Analysis: Quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[18] Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.
Materials:
-
6-well plates or T25 flasks
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (test compound)
-
Cold 70% ethanol
-
Propidium iodide staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the test compound for a duration that allows for cell cycle effects (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells, including the supernatant.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.[18][19] Incubate at 4°C for at least 30 minutes.[18][20]
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A to degrade RNA.[19][20] Incubate for 30 minutes at room temperature.[18]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry.
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase may indicate a cell cycle arrest induced by the compound.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. clyte.tech [clyte.tech]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.in]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. cellbiologics.com [cellbiologics.com]
- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols: Metal Complexation Studies with 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. The protocols outlined below offer detailed methodologies for the synthesis of the ligand and its metal complexes, as well as for the analytical techniques used to study their complexation behavior.
Introduction
This compound is a heterocyclic compound of significant interest due to its structural similarity to nalidixic acid, a known antibacterial agent. The presence of multiple coordination sites—the heterocyclic nitrogen atoms, the hydroxyl group, and the carboxylic acid moiety—makes it an excellent chelating agent for various metal ions. The resulting metal complexes have potential applications in diverse fields, including medicinal chemistry as antimicrobial or anticancer agents, and in materials science as components of organic light-emitting diodes (OLEDs). The study of the formation, stability, and structure of these metal complexes is crucial for the development of new therapeutic agents and functional materials.
Data Presentation
Note: Specific experimental data for the metal complexes of this compound is not extensively available in the public domain. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Physicochemical Properties of this compound and its Metal Complexes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Color | Melting Point (°C) |
| Ligand (H₂L) | C₉H₆N₂O₃ | 190.16 | Off-white | >300 |
| [Cu(HL)₂(H₂O)₂] | C₁₈H₁₆CuN₄O₈ | 499.90 | Blue | |
| [Ni(HL)₂(H₂O)₂] | C₁₈H₁₆N₄NiO₈ | 495.05 | Green | |
| [Zn(HL)₂(H₂O)₂] | C₁₈H₁₆N₄O₈Zn | 501.74 | White |
Table 2: Stability Constants of Metal Complexes of this compound
| Metal Ion | log K₁ | log K₂ | Overall log β₂ |
| Cu(II) | |||
| Ni(II) | |||
| Zn(II) |
Stability constants (K₁ and K₂) are determined by potentiometric titration in a specified solvent system and temperature.
Table 3: Thermodynamic Parameters for the Complexation of this compound with Metal Ions
| Metal Ion | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| Cu(II) | |||
| Ni(II) | |||
| Zn(II) |
Thermodynamic parameters are determined by isothermal titration calorimetry (ITC).
Table 4: Key Spectroscopic Data for this compound and its Metal Complexes
| Compound | ¹H NMR (δ, ppm in DMSO-d₆) | IR (ν, cm⁻¹) | UV-Vis (λₘₐₓ, nm in DMSO) |
| Ligand (H₂L) | 12.5 (s, 1H, COOH), 11.0 (s, 1H, OH), 8.8-7.5 (m, 4H, Ar-H) | 3400-2500 (br, O-H), 1720 (C=O), 1620 (C=C) | 280, 350 |
| [Cu(HL)₂(H₂O)₂] | Disappearance of COOH band, shift in C=O and OH bands | ||
| [Ni(HL)₂(H₂O)₂] | Disappearance of COOH band, shift in C=O and OH bands | ||
| [Zn(HL)₂(H₂O)₂] | Disappearance of COOH band, shift in C=O and OH bands |
Table 5: Antimicrobial Activity of this compound and its Metal Complexes (Minimum Inhibitory Concentration, MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| Ligand (H₂L) | |||
| [Cu(HL)₂(H₂O)₂] | |||
| [Ni(HL)₂(H₂O)₂] | |||
| [Zn(HL)₂(H₂O)₂] | |||
| Ciprofloxacin | |||
| Fluconazole |
Experimental Protocols
Protocol 1: Synthesis of this compound
This synthesis is based on the Gould-Jacobs reaction.[1][2]
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate
-
Dowtherm A (or other high-boiling point solvent)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Hexane
Procedure:
-
Condensation: In a round-bottom flask fitted with a reflux condenser, combine 3-aminopyridine (1.0 eq) and a slight excess of diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130°C for 2 hours. The reaction mixture will become a thick syrup. Allow it to cool to room temperature. The intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, may crystallize upon standing or can be used directly in the next step.
-
Cyclization: In a separate flask, heat a high-boiling point solvent (e.g., Dowtherm A) to 250°C. Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring. Maintain the temperature at 250°C for 30 minutes. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate from the hot solution.
-
Isolation of Ester: Allow the mixture to cool to below 100°C and then add hexane to complete the precipitation. Collect the solid product by filtration, wash with hexane, and dry under vacuum.
-
Hydrolysis: Suspend the crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction completion by TLC.
-
Purification: Cool the reaction mixture to room temperature. Acidify the solution to a pH of approximately 3-4 with concentrated hydrochloric acid. The product, this compound, will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Dry the final product under vacuum.
Protocol 2: Synthesis of Metal(II) Complexes
Workflow Diagram:
Caption: General workflow for the synthesis of metal(II) complexes.
Materials:
-
This compound
-
Metal(II) chloride or sulfate (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, ZnSO₄·7H₂O)
-
Ethanol
-
Distilled water
-
Dilute sodium hydroxide solution
Procedure:
-
Dissolve this compound (2 mmol) in hot ethanol (50 mL).
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in distilled water (20 mL).
-
Add the aqueous metal salt solution dropwise to the ethanolic ligand solution with constant stirring.
-
Adjust the pH of the resulting mixture to approximately 6-7 by the slow addition of a dilute sodium hydroxide solution. A precipitate will form.
-
Heat the mixture at reflux for 2-3 hours to ensure complete complexation.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated complex by filtration.
-
Wash the solid with distilled water followed by a small amount of ethanol to remove any unreacted starting materials.
-
Dry the complex in a vacuum desiccator over anhydrous CaCl₂.
Protocol 3: Potentiometric Titration for Stability Constant Determination
Workflow Diagram:
Caption: Workflow for determining stability constants via potentiometric titration.
Procedure:
-
Solution Preparation: Prepare the following solutions in a suitable solvent mixture (e.g., 50% ethanol-water) with a constant ionic strength (e.g., 0.1 M KCl):
-
Solution A: Known concentration of a strong acid (e.g., HCl).
-
Solution B: Solution A + a known concentration of the ligand.
-
Solution C: Solution B + a known concentration of the metal salt.
-
-
Titration: Titrate each solution with a standardized carbonate-free NaOH solution.
-
Data Collection: Record the pH of the solution after each addition of the NaOH titrant.
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added for each titration.
-
From the titration curves of solutions A and B, calculate the protonation constants of the ligand using appropriate software (e.g., HYPERQUAD).
-
From the titration curve of solution C, and using the determined protonation constants, calculate the stability constants of the metal complexes.
-
Protocol 4: UV-Vis Spectrophotometric Titration
Procedure:
-
Prepare a stock solution of the ligand and a stock solution of the metal ion in a suitable solvent (e.g., DMSO or methanol).
-
Keep the concentration of the ligand constant in a cuvette and incrementally add small aliquots of the metal ion solution.
-
Record the UV-Vis spectrum after each addition.
-
Monitor the changes in absorbance at a wavelength where the complex absorbs significantly.
-
Plot the change in absorbance versus the molar ratio of metal to ligand. The inflection point in the curve can indicate the stoichiometry of the complex.
-
The binding constant can be determined by fitting the titration data to a suitable binding model using nonlinear regression analysis.
Protocol 5: Isothermal Titration Calorimetry (ITC)
Procedure:
-
Prepare a solution of the ligand and a solution of the metal salt in the same buffer.
-
Degas both solutions to remove any dissolved air bubbles.
-
Fill the ITC sample cell with the ligand solution and the injection syringe with the metal salt solution.
-
Perform a series of injections of the metal salt solution into the ligand solution while monitoring the heat change.
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of metal to ligand.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.
Potential Applications and Future Directions
The study of metal complexes of this compound is a promising area of research. The structural similarity of the ligand to known antibacterial agents suggests that its metal complexes could exhibit enhanced antimicrobial properties. The coordination of a metal ion can facilitate the transport of the drug into microbial cells and may lead to novel mechanisms of action.
Furthermore, the fluorescent properties of some naphthyridine derivatives suggest that their metal complexes could be explored for applications in bio-imaging and as emitting materials in OLEDs. The ability to tune the electronic properties of the complex by varying the metal ion makes this a versatile platform for the design of new functional materials.
Future research should focus on the synthesis and characterization of a wider range of metal complexes of this ligand and a thorough investigation of their biological activities and photophysical properties. These studies will be instrumental in unlocking the full potential of these compounds in medicine and materials science.
References
Application Notes and Protocols: 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-hydroxy-1,5-naphthyridine-3-carboxylic acid scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive core for the design of inhibitors targeting various enzymes and receptors. This document provides an overview of its applications, quantitative biological data for representative derivatives, detailed experimental protocols for its synthesis, and a key biological assay.
The core structure, this compound, belongs to the naphthyridine class of compounds, which are bicyclic heteroaromatic compounds containing two nitrogen atoms. The 1,5-naphthyridine isomer has garnered significant interest due to the diverse pharmacological properties exhibited by its derivatives, including antibacterial, anticancer, and protein kinase inhibitory activities.
Applications in Medicinal Chemistry
The this compound core has been principally explored as a foundational structure for the development of:
-
Antibacterial Agents: Analogous to the quinolone and naphthyridone classes of antibiotics, derivatives of this scaffold have been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death.[1]
-
Anticancer Agents: The planar naphthyridine ring system can intercalate into DNA or bind to the ATP-binding sites of various protein kinases involved in cancer cell proliferation and survival.[2][3][4][5] Modifications at various positions of the naphthyridine ring have led to the discovery of potent cytotoxic agents against a range of cancer cell lines.
-
Kinase Inhibitors: The scaffold serves as a versatile template for the design of inhibitors targeting specific protein kinases. By modifying the substituents on the naphthyridine ring, researchers can achieve selectivity for different kinases, which is a critical aspect of modern targeted cancer therapy.[6][7][8][9]
Data Presentation
Antibacterial Activity of Naphthyridine Derivatives
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of representative naphthyridine derivatives against various bacterial strains. It is important to note that these are complex derivatives of the broader naphthyridine class, illustrating the potential of the scaffold.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Enoxacin | E. coli | Comparable to Ciprofloxacin/Ofloxacin | Ciprofloxacin/Ofloxacin | - |
| Staphylococci | More potent than Ciprofloxacin/Ofloxacin | Ciprofloxacin/Ofloxacin | - | |
| Gemifloxacin | S. pneumoniae (multi-drug resistant) | - | - | - |
| Compound 12d | Gram-positive bacteria (especially Streptococci) | Excellent activity | Ciprofloxacin/Ofloxacin | Comparable |
| Nalidixic Acid Derivative 44b | M. smegmatis | 5.4-7.1 mM | - | - |
| Nalidixic Acid Derivative 45c | M. smegmatis | 5.4-7.1 mM | - | - |
Note: Data is compiled from multiple sources to illustrate the general activity of the naphthyridine class.[1][10][11]
Anticancer Activity of Naphthyridine Derivatives
The table below presents the half-maximal inhibitory concentration (IC50) values of various naphthyridine derivatives against several human cancer cell lines, demonstrating the cytotoxic potential of this chemical class.
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 12 | HBL-100 (Breast) | 1.37[2][3] |
| Compound 17 | KB (Oral) | 3.7[2][3] |
| Compound 22 | SW-620 (Colon) | 3.0[2][3] |
| Compound 10c | MCF7 (Breast) | 1.47[3] |
| Compound 8d | MCF7 (Breast) | 1.62[3] |
| Compound 4d | MCF7 (Breast) | 1.68[3] |
| Aaptamine Derivative 24 | Adult T-cell leukemia | 0.29[12] |
| Aaptamine Derivative 25 | HL60 (Leukemia) | 0.03 - 8.5[12] |
| Hadranthine B | Human malignant melanoma | 3 - 6 µg/mL[12] |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is typically achieved through a two-step process involving the Gould-Jacobs reaction to form the ethyl ester intermediate, followed by hydrolysis.
Step 1: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
This protocol is based on the Gould-Jacobs reaction.
-
Materials:
-
3-Aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
Hexane
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine 3-aminopyridine (1.0 eq.) and a slight excess of diethyl ethoxymethylenemalonate (1.1 eq.).
-
Heat the mixture at 120-130 °C for 2 hours. The reaction mixture will become a thick syrup.
-
Allow the mixture to cool to room temperature. The intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, may crystallize upon standing or can be used directly in the next step.
-
In a separate flask, heat a high-boiling point solvent (e.g., Dowtherm A) to 250 °C.
-
Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring.
-
Maintain the temperature at 250 °C for 30 minutes, during which time ethanol will evolve. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate from the hot solution.
-
Allow the mixture to cool to below 100 °C and then add hexane to complete the precipitation.
-
Collect the solid product by filtration, wash with hexane, and dry under vacuum.
-
Step 2: Hydrolysis to this compound
-
Materials:
-
Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
-
10% aqueous sodium hydroxide (NaOH) solution
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Ethanol
-
-
Procedure:
-
Suspend the crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq.) in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux (approximately 100-110 °C) with stirring for 4-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to a pH of approximately 3-4 with concentrated hydrochloric acid. The product will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts, and then with a small amount of cold ethanol.
-
Dry the final product, this compound, under vacuum.
-
DNA Gyrase Supercoiling Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against bacterial DNA gyrase.
-
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
Stop solution/loading dye (e.g., GSTEB: 40% (w/v) Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1 v/v)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
-
Procedure:
-
On ice, prepare a reaction mixture containing 5X Assay Buffer, relaxed pBR322 plasmid DNA, and sterile water to the desired volume.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the test compound at various concentrations to the respective tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Dilute the DNA gyrase enzyme in dilution buffer and add it to all tubes except the negative control.
-
Incubate the reactions at 37 °C for 30-60 minutes.
-
Stop the reaction by adding the stop solution/loading dye and chloroform/isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous (upper) phase onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize under UV light. The inhibition of DNA gyrase activity is determined by the reduction in the amount of supercoiled DNA compared to the positive control.
-
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Inhibition of DNA gyrase by naphthyridine derivatives.
References
- 1. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyridonecarboxylic acids as antibacterial agents. VIII. Synthesis and structure-activity relationship of 7-(1-aminocyclopropyl)-4-oxo-1,8-naphthyridine-3-carboxylic acids and 7-(1-aminocyclopropyl)-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Pharmacokinetic Analysis of 4-Hydroxy-1,5-Naphthyridine-3-Carboxylic Acid Analogs
To: Researchers, Scientists, and Drug Development Professionals
Subject: Standardized Protocols for the Pharmacokinetic Assessment of Novel 4-Hydroxy-1,5-Naphthyridine-3-Carboxylic Acid Analogs
Introduction
The this compound scaffold is a promising heterocyclic structure in modern medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications, necessitating a thorough understanding of their pharmacokinetic (PK) profiles to ensure their efficacy and safety. This document provides a detailed overview of the experimental protocols for the pharmacokinetic analysis of this class of compounds.
Quantitative Data Summary (Template)
Once in vivo pharmacokinetic studies are conducted, the data should be organized for clear comparison. The table below serves as a template for summarizing key pharmacokinetic parameters for a series of hypothetical this compound analogs.
| Compound ID | Dose (mg/kg) | Route of Admin. | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | AUC₀₋inf (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) |
| Analog-001 | 10 | Oral | Data | Data | Data | Data | Data | Data |
| Analog-001 | 2 | IV | Data | Data | Data | Data | Data | 100 |
| Analog-002 | 10 | Oral | Data | Data | Data | Data | Data | Data |
| Analog-003 | 10 | Oral | Data | Data | Data | Data | Data | Data |
Caption: Table 1. Summary of pharmacokinetic parameters of this compound analogs in a relevant animal model (e.g., Sprague-Dawley rats).
Experimental Protocols
The following are detailed methodologies for key experiments required for the pharmacokinetic analysis of this compound analogs.
In Vivo Animal Study Protocol
Objective: To determine the pharmacokinetic profile of novel analogs after oral and intravenous administration in a rodent model.
Materials:
-
Test compounds (this compound analogs)
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Sprague-Dawley rats (male, 8-10 weeks old, 250-300 g)
-
Dosing gavage needles and syringes
-
Catheters for intravenous administration and blood collection
-
Microcentrifuge tubes with anticoagulant (e.g., EDTA)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.
-
Dosing Solution Preparation: Prepare a homogenous suspension of the test compound in the vehicle at the desired concentration.
-
Dosing:
-
Oral Administration: Administer a single oral dose of the test compound suspension via gavage.
-
Intravenous Administration: Administer a single intravenous bolus dose of the test compound solution via a catheterized vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from a catheterized vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the collected blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Plasma Sample Analysis Protocol (LC-MS/MS)
Objective: To quantify the concentration of the test compounds in plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
-
C18 reverse-phase HPLC column
-
Acetonitrile, methanol, and formic acid (LC-MS grade)
-
Internal standard (a structurally similar compound)
-
Plasma samples from the in vivo study
-
Calibration standards and quality control samples
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation extraction by adding acetonitrile (containing the internal standard) to the plasma samples.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Use a gradient elution method with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the parent and daughter ion transitions for the analyte and the internal standard using multiple reaction monitoring (MRM) in positive or negative ion mode.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of the test compound in the plasma samples from the calibration curve using a weighted linear regression.
-
Pharmacokinetic Data Analysis Protocol
Objective: To calculate the key pharmacokinetic parameters from the plasma concentration-time data.
Software:
-
Non-compartmental analysis software (e.g., Phoenix WinNonlin)
Procedure:
-
Data Input: Input the plasma concentration-time data for each animal into the software.
-
Parameter Calculation: Use a non-compartmental analysis model to calculate the following parameters:
-
Cmax (Maximum Plasma Concentration): The highest observed plasma concentration.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC₀₋t (Area Under the Curve from time 0 to the last measurable concentration): Calculated using the linear trapezoidal rule.
-
AUC₀₋inf (Area Under the Curve from time 0 to infinity): Calculated as AUC₀₋t + (Last measurable concentration / Elimination rate constant).
-
t₁/₂ (Terminal Half-life): The time required for the plasma concentration to decrease by half during the terminal elimination phase.
-
Bioavailability (%F): Calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Visualizations
The following diagrams illustrate the typical workflow for a pharmacokinetic study.
Caption: Figure 1. Experimental workflow for pharmacokinetic analysis.
Caption: Figure 2. The logical relationship of ADME processes.
Troubleshooting & Optimization
Improving the yield of the Gould-Jacobs synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid via the Gould-Jacobs reaction. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help improve your reaction yields and overcome common experimental hurdles.
Troubleshooting and Optimization
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the initial condensation step (3-aminopyridine and diethyl ethoxymethylenemalonate) | - Incomplete reaction. - Presence of moisture. - Suboptimal temperature. | - Ensure anhydrous (moisture-free) conditions for all reagents and glassware.[1] - Use a slight excess (around 1.1 to 1.2 equivalents) of diethyl ethoxymethylenemalonate (DEEM).[1][2] - Optimize the reaction temperature; heating is typically required, often in the range of 100-130°C.[1][2] |
| Incomplete or low-yield cyclization | - Insufficient temperature. - Short reaction time. - Inefficient heat transfer. | - The cyclization is a high-temperature process, often requiring 250°C or higher.[1][2] Gradually increase the temperature to drive the reaction to completion. - Extend the reaction time, but be mindful of potential product degradation with prolonged heating.[2] - Use a high-boiling, thermally stable solvent like Dowtherm A or diphenyl ether for consistent and efficient heating.[1][3] - Consider using microwave irradiation, which can significantly shorten reaction times and improve yields through rapid, efficient heating.[2][4] |
| Formation of decarboxylated byproducts | - Excessively high reaction temperature or pressure. | - Carefully control the reaction temperature and time.[2] - If using a sealed vessel for microwave synthesis, monitor the pressure and consider reducing the temperature.[2] |
| Product is a viscous oil or difficult to crystallize | - Presence of impurities. - Residual high-boiling solvent. | - Purify the crude product using column chromatography if feasible, though recrystallization is often more effective.[2] - Ensure the high-boiling solvent is thoroughly removed under a high vacuum.[2] - Try triturating the crude oil with a non-polar solvent like hexane or petroleum ether to induce crystallization.[2] |
| Sluggish or incomplete hydrolysis of the ethyl ester | - Steric hindrance or low solubility of the ester intermediate. - Hydrolysis conditions (e.g., base concentration, temperature) are too mild. | - Increase the concentration of the base (e.g., NaOH or KOH).[1] - Increase the reaction temperature and/or extend the reaction time.[1] - Use a co-solvent such as ethanol to improve the solubility of the ester.[1] |
| Difficulty in purifying the final product | - The product has poor solubility in common organic solvents. - Co-precipitation of impurities. | - Recrystallization is the most common and effective purification method.[1] Experiment with different solvents or solvent mixtures, such as ethanol/water or DMF/water.[1] - Ensure complete hydrolysis of the starting ester, as its presence can complicate purification.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the Gould-Jacobs reaction for synthesizing this compound?
The Gould-Jacobs reaction is a multi-step synthesis that begins with the condensation of an aminopyridine (in this case, 3-aminopyridine) with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM).[2][5] This is followed by a thermal intramolecular cyclization to form the naphthyridine ring system.[5][6] The resulting ethyl ester is then hydrolyzed to the carboxylic acid.[1]
Q2: What are the critical reaction conditions for the cyclization step?
The cyclization step is a thermal process that generally requires high temperatures, typically in the range of 250-300°C.[2] This can be achieved through conventional heating in a high-boiling solvent or via microwave irradiation, which can significantly shorten reaction times and potentially improve yields.[2][4]
Q3: What is a suitable solvent for the high-temperature cyclization step?
High-boiling point, thermally stable solvents are required. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) and diphenyl ether are commonly used, as they allow the reaction to be heated to the necessary temperatures for efficient cyclization.[1][3]
Q4: Why is my final product, this compound, poorly soluble?
Like many related heterocyclic carboxylic acids, this compound has a rigid, planar structure. This can lead to strong intermolecular interactions such as hydrogen bonding and π-stacking in the solid state, resulting in high lattice energy and, consequently, low solubility in many common organic solvents.[1]
Q5: Can I use column chromatography to purify the final product?
Due to the low solubility of this compound in typical chromatography solvents, this method is often impractical. Recrystallization is generally the preferred and more effective method for purification.[1]
Data Summary
The following table summarizes various reported conditions for the cyclization step of the Gould-Jacobs synthesis of quinoline and naphthyridine derivatives, highlighting the impact of temperature and reaction time on yield.
| Entry | Reactants | Method | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Aniline, DEEM | Microwave | 250 | 20 | 1% | Biotage AN056[7] |
| 2 | Aniline, DEEM | Microwave | 300 | 20 | 37% | Biotage AN056[7] |
| 3 | Aniline, DEEM | Microwave | 250 | 60 | 1% | Biotage AN056[7] |
| 4 | Aniline, DEEM | Microwave | 300 | 60 | 28% | Biotage AN056[7] |
| 5 | Aniline, DEEM | Microwave | 300 | 5 | 47% | Biotage AN056[7] |
| 6 | 3-Aminopyridine, Ethyl (ethoxymethylene)cyanoacetate | Microwave | - | 3 | 88% | Materials Today: Proceedings 92 (2023) 498–500[8] |
| 7 | 3-Aminopyridine, Ethyl (ethoxymethylene)cyanoacetate | Conventional | - | 120 | 72% | Materials Today: Proceedings 92 (2023) 498–500[8] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
This protocol is a generalized procedure based on the principles of the Gould-Jacobs reaction.[1]
-
Step 1: Condensation
-
In a round-bottom flask, combine 3-aminopyridine (1.0 eq.) and a slight excess of diethyl ethoxymethylenemalonate (1.1 eq.).
-
Heat the mixture at 120-130°C for 2 hours. The reaction mixture will become a thick syrup.
-
Allow the mixture to cool to room temperature. The intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, may crystallize upon standing or can be used directly in the next step.
-
-
Step 2: Cyclization
-
In a separate flask, heat a high-boiling point solvent (e.g., Dowtherm A) to 250°C.
-
Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring.
-
Maintain the temperature at 250°C for 30 minutes. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate from the hot solution.
-
Allow the mixture to cool to below 100°C and then add a non-polar solvent such as hexane to complete the precipitation.
-
Collect the solid by filtration and wash with the non-polar solvent.
-
Protocol 2: Hydrolysis to this compound
-
Suspend the crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux (approximately 100-110°C) with stirring for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to a pH of approximately 3-4 with a concentrated acid, such as hydrochloric acid (HCl). The product will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with water to remove any inorganic salts, and then with a small amount of cold ethanol.
-
Dry the final product under vacuum.
Visual Guides
Caption: Reaction pathway for the Gould-Jacobs synthesis.
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Purification of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information and troubleshooting advice for the purification of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a polar, heterocyclic compound. Due to its rigid, planar structure and potential for strong intermolecular hydrogen bonding and π-stacking, it exhibits low solubility in many common organic solvents at room temperature. Its solubility is expected to be higher in polar aprotic solvents, especially upon heating.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Based on its structure and data for related compounds, polar aprotic solvents are the most promising for single-solvent recrystallization. For mixed-solvent systems, a combination of a good solvent with a miscible anti-solvent is recommended. Good starting points include:
-
Single Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N,N-Dimethylacetamide (DMAc).
-
Mixed-Solvent Systems: Ethanol/Water, DMF/Water.
Q3: How does the 4-hydroxy/4-oxo tautomerism affect recrystallization?
A3: this compound exists in tautomeric equilibrium with its 4-oxo form. The 4-oxo form is often more stable and its properties, such as strong hydrogen bonding, can dominate, leading to high lattice energy and lower solubility. The choice of solvent can influence this equilibrium, but for practical purposes, the compound's low solubility should be the primary consideration when selecting a recrystallization solvent.
Q4: Is column chromatography a viable alternative for purification?
A4: Due to the very low solubility of this compound in typical chromatography solvents (like ethyl acetate/hexane mixtures), column chromatography is often impractical and recrystallization is the preferred method for purification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | 1. Solution is too concentrated.2. Cooling is too rapid.3. The boiling point of the solvent is higher than the melting point of the compound.4. Presence of impurities depressing the melting point. | 1. Reheat the solution and add a small amount of additional hot solvent.2. Allow the solution to cool more slowly. Insulate the flask to retain heat for a longer period.3. Switch to a lower-boiling point solvent or solvent system.4. Attempt a pre-purification step (e.g., washing) or try a different recrystallization solvent to better exclude the impurity. |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not supersaturated.2. The solution is supersaturated, but nucleation has not occurred. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again.2. Induce crystallization by: a) Scratching the inside of the flask with a glass rod at the meniscus. b) Adding a seed crystal of pure this compound. c) Cooling the solution in an ice bath for a longer duration. |
| Very low recovery of purified product. | 1. The compound has significant solubility in the cold solvent.2. Too much solvent was used for washing the crystals.3. Premature crystallization during hot filtration. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.2. Wash the collected crystals with a minimal amount of ice-cold solvent.3. Pre-heat the filtration funnel and flask to prevent the solution from cooling and crystallizing prematurely. Use a slight excess of hot solvent and then evaporate it to the saturation point before cooling. |
| Colored impurities remain in the final product. | 1. The colored impurity has similar solubility to the target compound in the chosen solvent.2. The impurity is adsorbed onto the crystal surface. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Caution: Use sparingly as it can also adsorb the desired product.2. Ensure efficient washing of the filtered crystals with ice-cold solvent. A second recrystallization may be necessary. |
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Polarity | Estimated Solubility at 25°C | Estimated Solubility at Boiling Point | Notes |
| Water | High | Very Low | Low | Can be used as an anti-solvent with a more soluble polar solvent like ethanol or DMF. |
| Ethanol | High | Low | Moderate | Often used in a mixed-solvent system with water. |
| Methanol | High | Low | Moderate | Similar to ethanol, can be used in mixed-solvent systems. |
| Acetone | Medium | Very Low | Low to Moderate | May be a suitable solvent, but solubility needs to be tested. |
| Ethyl Acetate | Medium | Very Low | Low | Generally not a good solvent for this compound. |
| Dichloromethane | Low | Insoluble | Insoluble | Not a suitable solvent. |
| Hexane | Non-polar | Insoluble | Insoluble | Can be used as an anti-solvent in some cases. |
| Dimethylformamide (DMF) | High (Aprotic) | Moderate | High | A good candidate for single-solvent recrystallization. |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Moderate to High | Very High | A good candidate for single-solvent recrystallization, though its high boiling point can make removal difficult. |
Note: The solubility data presented is estimated based on the compound's structure and qualitative information for analogous compounds. Experimental verification is highly recommended.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Using DMF)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of DMF and heat the mixture gently with stirring (e.g., on a hot plate). Continue adding small portions of hot DMF until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, subsequently cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual DMF.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Mixed-Solvent Recrystallization (Using Ethanol/Water)
-
Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly turbid (cloudy).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, and then in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General experimental workflow for the recrystallization process.
Caption: A troubleshooting decision tree for common recrystallization issues.
Side reactions and byproduct formation in 4-hydroxy-1,5-naphthyridine-3-carboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely employed method is the Gould-Jacobs reaction. This multi-step synthesis involves the condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature intramolecular cyclization to form ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.[1][2][3]
Q2: What are the critical parameters in the Gould-Jacobs reaction for this synthesis?
A2: The critical parameters include the reaction temperature during the cyclization step, the purity of the starting materials, and the conditions for the final hydrolysis. The thermal cyclization requires high temperatures, typically around 250 °C, to proceed efficiently.[4] Inadequate temperatures can lead to incomplete reactions and lower yields. The hydrolysis of the intermediate ester requires careful control of pH and temperature to ensure complete conversion without degradation.
Q3: Why is the purification of the final product often challenging?
A3: this compound is a crystalline solid with low solubility in many common organic solvents. This poor solubility makes purification by standard column chromatography difficult. Recrystallization is the most effective method for purifying the final product.
Q4: What are the potential safety precautions to consider during this synthesis?
A4: The high-temperature cyclization step requires the use of high-boiling point solvents such as Dowtherm A or diphenyl ether, which can pose flammability and inhalation risks at elevated temperatures. The reaction should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heat-resistant gloves and safety goggles. The hydrolysis step often involves the use of strong acids or bases, which are corrosive and require careful handling.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Final Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Condensation | - Ensure a slight excess of diethyl ethoxymethylenemalonate is used. - Verify the reaction temperature and time for the condensation step. |
| Inefficient Cyclization | - Maintain a high and stable temperature (around 250 °C) during the cyclization. - Use a high-boiling, thermally stable solvent like Dowtherm A. - Consider using microwave irradiation as an alternative heating method to potentially improve yields and reduce reaction times.[5] |
| Incomplete Hydrolysis | - Increase the concentration of the base (e.g., NaOH) used for hydrolysis. - Extend the reaction time or increase the temperature for the hydrolysis step. |
| Product Loss During Workup | - Carefully control the pH during the precipitation of the carboxylic acid to ensure maximum recovery. - Minimize the volume of solvent used for washing the final product to reduce solubility losses. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity | Potential Source | Mitigation and Removal |
| Unreacted 3-Aminopyridine | Incomplete initial condensation reaction. | Wash the crude product with a dilute acid solution to remove the basic 3-aminopyridine as its water-soluble salt.[6] |
| Unreacted Diethyl Ethoxymethylenemalonate (DEEM) | Use of a large excess of DEEM. | Remove during the aqueous workup and purification steps. |
| Intermediate: Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | Incomplete hydrolysis of the ester. | Optimize hydrolysis conditions (base concentration, temperature, time). The intermediate can be separated by recrystallization. |
| Regioisomeric Byproduct: 4-hydroxy-1,7-naphthyridine-3-carboxylic acid | Alternative cyclization pathway of the intermediate. | Careful control of cyclization temperature may influence regioselectivity. Separation of isomers can be challenging but may be possible through fractional crystallization. |
Experimental Protocols
A generalized experimental protocol for the synthesis of this compound via the Gould-Jacobs reaction is provided below.
Step 1: Condensation of 3-Aminopyridine and Diethyl Ethoxymethylenemalonate
-
In a round-bottom flask, combine 3-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130 °C for 1-2 hours. The reaction mixture will become a viscous oil.
-
Cool the mixture to room temperature. The intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, may solidify upon standing.
Step 2: Thermal Cyclization
-
In a separate flask equipped with a mechanical stirrer and a condenser, heat a high-boiling point solvent (e.g., Dowtherm A) to 250 °C.
-
Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring.
-
Maintain the reaction temperature at 250 °C for 30-60 minutes. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate from the solution.
-
Cool the mixture and collect the precipitate by filtration. Wash the solid with a non-polar solvent like hexane.
Step 3: Hydrolysis
-
Suspend the crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate in an aqueous solution of sodium hydroxide (10-20%).
-
Heat the mixture to reflux (100-110 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., concentrated HCl) to a pH of 3-4.
-
Collect the precipitated this compound by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential side reactions and byproduct formation pathways.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Optimization of reaction conditions for the hydrolysis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrolysis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid esters. Our aim is to help you navigate common challenges and optimize your reaction conditions for a successful synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the hydrolysis of this compound esters.
Issue 1: Incomplete or Sluggish Hydrolysis Reaction
-
Question: My hydrolysis reaction is not proceeding to completion, or the reaction rate is very slow, as indicated by TLC or LC-MS analysis. What are the potential causes and solutions?
-
Answer: Sluggish or incomplete hydrolysis is a common issue that can be attributed to several factors, including insufficient base concentration, low reaction temperature, poor solubility of the starting material, or steric hindrance.[1][2]
Troubleshooting Steps:
-
Increase Base Concentration: The concentration of the base (e.g., NaOH, KOH, LiOH) is critical for driving the reaction forward. Consider increasing the molar equivalents of the base relative to the ester.[1][2]
-
Elevate Reaction Temperature: Increasing the temperature will increase the reaction rate. If you are running the reaction at room temperature, consider heating it to reflux.[1][3]
-
Extend Reaction Time: Some hydrolysis reactions, especially with hindered esters, may require longer reaction times to reach completion. Monitor the reaction progress over an extended period (e.g., 16 hours or more).[4]
-
Improve Solubility with a Co-solvent: The low solubility of the naphthyridine ester in a purely aqueous medium can limit the reaction rate. The addition of a co-solvent like ethanol or THF can significantly improve solubility and facilitate the hydrolysis.[1][2]
-
Choice of Hydroxide: Lithium hydroxide (LiOH) is often cited as a good alternative for stubborn ester hydrolyses and may be more effective than NaOH or KOH in some cases.[2][3]
-
Issue 2: Low Yield of the Final Carboxylic Acid Product
-
Question: After acidification and workup, the yield of my this compound is lower than expected. What could be the reasons?
-
Answer: A low yield can result from incomplete hydrolysis, product degradation, or inefficient product isolation.
Troubleshooting Steps:
-
Ensure Complete Hydrolysis: Before proceeding with the workup, confirm the complete consumption of the starting ester using an appropriate analytical technique (TLC, LC-MS). If the reaction is incomplete, refer to the troubleshooting steps for "Incomplete or Sluggish Hydrolysis Reaction."
-
Optimize pH for Precipitation: The precipitation of the carboxylic acid product is highly pH-dependent. Carefully adjust the pH of the solution to approximately 3-4 with a strong acid like HCl.[1][4] Adding the acid dropwise while monitoring the pH can help maximize precipitation.
-
Control Temperature During Acidification: The acidification step can be exothermic. Performing the acidification in an ice bath can help control the temperature and potentially improve the precipitation of the product.[5]
-
Thorough Washing and Drying: Ensure the precipitated solid is washed thoroughly with cold water to remove inorganic salts and then with a small amount of a cold solvent like ethanol to remove organic impurities.[1] Dry the product adequately to remove residual solvent.
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: The crude this compound is difficult to purify. What are the recommended purification methods?
-
Answer: this compound often exhibits poor solubility in many common organic solvents, making purification by column chromatography challenging.[1]
Recommended Purification Strategy:
-
Recrystallization: This is the most effective method for purifying the final product. Experiment with different solvent systems to find the optimal conditions. Common solvent systems to try include:
-
Ensure Purity of Starting Material: The purity of the final product is often a reflection of the purity of the starting ester. Ensure the starting material is of high purity before proceeding with the hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the hydrolysis of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate?
A1: A common procedure involves heating the ethyl ester under reflux with an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[1] The reaction is typically run for 4 to 16 hours.[1][4] After cooling, the reaction mixture is acidified to a pH of 3-4 to precipitate the carboxylic acid product.[1][4]
Q2: Why is alkaline hydrolysis (saponification) preferred over acidic hydrolysis for this transformation?
A2: Alkaline hydrolysis is generally preferred because the reaction is irreversible.[6][7] The carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which drives the equilibrium towards the products.[7] Acid-catalyzed hydrolysis, on the other hand, is a reversible process, which can lead to incomplete conversion.[6][8]
Q3: How does the structure of the 1,5-naphthyridine ring affect the hydrolysis reaction?
A3: The rigid, planar structure of the 1,5-naphthyridine ring system can lead to strong intermolecular interactions, such as hydrogen bonding and π-stacking.[1] This can result in high lattice energy and, consequently, low solubility of both the starting ester and the final carboxylic acid product in many solvents, which can impact the reaction rate and purification.[1]
Q4: My 1,5-naphthyridine derivative appears to be degrading in solution. What could be the cause?
A4: 1,5-naphthyridine derivatives can be susceptible to degradation in solution through several pathways, including hydrolysis, oxidation, and photodegradation.[9] To mitigate these issues, consider adjusting the pH to a neutral range (pH 6-8), storing solutions at low temperatures (2-8 °C), and protecting them from light.[9] If oxidation is suspected, de-gassing solvents with an inert gas or using antioxidants may be beneficial.[9]
Q5: Can I use a different base other than sodium hydroxide?
A5: Yes, other bases like potassium hydroxide (KOH) and lithium hydroxide (LiOH) can also be used for ester hydrolysis.[10] In some cases, particularly with sterically hindered or poorly soluble esters, LiOH in a mixed solvent system (e.g., THF/water) may offer advantages.[2][3]
Data Presentation
Table 1: Summary of Reported Reaction Conditions for the Hydrolysis of this compound Ethyl Ester
| Base | Solvent(s) | Temperature | Time (h) | pH for Precipitation | Reported Yield | Reference(s) |
| Sodium Hydroxide | Water | Reflux | 16 | 3 | 70% | [4] |
| Sodium Hydroxide (10% aq.) | Water | Reflux (100-110 °C) | 4-6 | 3-4 | Not specified | [1] |
Experimental Protocols
Protocol 1: Hydrolysis of Ethyl 4-Hydroxy-1,5-naphthyridine-3-carboxylate
This protocol is a generalized procedure based on commonly cited methods.[1][4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (NaOH).
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is completely consumed (typically 4-16 hours).
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Acidification and Precipitation: Carefully acidify the solution to a pH of approximately 3-4 with a concentrated acid, such as hydrochloric acid (HCl). This should be done dropwise with stirring, and external cooling (e.g., an ice bath) is recommended. The product will precipitate as a solid.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the collected solid thoroughly with cold water to remove any inorganic salts, followed by a wash with a small amount of cold ethanol.
-
Drying: Dry the purified product under vacuum to obtain the final this compound.
Mandatory Visualization
Caption: Experimental workflow for the hydrolysis of this compound esters.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Sciencemadness Discussion Board - Difficult hydrolysis of an hindered ester - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Ester to Acid - Common Conditions [commonorganicchemistry.com]
Troubleshooting HPLC separation of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid and its impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid and its impurities. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during analytical method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the analysis of this compound?
A1: A common approach is reversed-phase HPLC. A good starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol).[1] For example, a mobile phase of acetonitrile and water with a phosphoric acid modifier can be used.[1] For mass spectrometry (MS) compatibility, it is advisable to replace non-volatile acids like phosphoric acid with volatile alternatives such as formic acid.[1]
Q2: What are the potential synthesis-related impurities I should be aware of?
A2: The most common synthetic route to this compound is the Gould-Jacobs reaction.[2] Potential impurities from this synthesis include:
-
Starting Materials: 3-aminopyridine and diethyl ethoxymethylenemalonate.
-
Intermediate: Diethyl 2-((pyridin-3-ylamino)methylene)malonate.
-
Precursor: Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (from incomplete hydrolysis).
-
Byproducts: Regioisomers, depending on the reaction conditions.[2]
Q3: What are the likely degradation products of this compound?
-
Hydrolysis: Under acidic or basic conditions, the amide bond within the naphthyridine ring system could potentially be susceptible to cleavage, although this would likely require harsh conditions.
-
Oxidation: The electron-rich naphthyridine ring system is prone to oxidation, which could lead to the formation of N-oxides or ring-opened products.[4]
-
Photodegradation: Aromatic heterocyclic compounds are often susceptible to degradation upon exposure to UV or visible light.[4] It is recommended to handle solutions of this compound in light-protected containers.[4]
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of the carboxylic acid group) is a potential degradation pathway for carboxylic acids.
To definitively identify degradation products, a forced degradation study under various stress conditions (acid, base, oxidation, heat, and light) is recommended.
Q4: My final product has very low solubility. How can I prepare it for HPLC analysis?
A4: this compound and related compounds can have poor solubility in common organic solvents due to their rigid, planar structure and potential for strong intermolecular interactions like hydrogen bonding.[2] To prepare samples for HPLC, consider the following:
-
Use a diluent that is compatible with your mobile phase.
-
Employ a small amount of a suitable organic solvent (e.g., DMSO, DMF) to initially dissolve the compound, followed by dilution with the mobile phase. Be mindful of solvent effects on peak shape.
-
Sonication can aid in dissolution.
-
For quantitative analysis, ensure the sample is fully dissolved to avoid inaccurate results.
Troubleshooting Guides
Peak Shape Problems
Poor peak shape is a common issue in HPLC. The following sections address the most frequent problems and their potential solutions.
Peak tailing, where the latter half of the peak is broader than the front half, is often observed for acidic and basic compounds.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting flowchart for HPLC peak tailing.
| Possible Cause | Solution |
| Secondary Interactions with Silanols | The free silanol groups on the silica-based stationary phase can interact with acidic compounds, causing tailing. Lowering the mobile phase pH will suppress the ionization of the carboxylic acid group, reducing this interaction. Alternatively, using a highly end-capped column or adding a competing base to the mobile phase can mitigate this issue. |
| Column Overload | Injecting too much sample can lead to peak distortion. Try diluting the sample and injecting a smaller volume. |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Use shorter, narrower-bore tubing where possible. |
| Column Contamination or Degradation | Strongly retained compounds from previous injections can interact with the analyte. Flush the column with a strong solvent. If the problem persists, the column may be degraded and require replacement. |
Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing but can still occur.
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting flowchart for HPLC peak fronting.
| Possible Cause | Solution |
| Sample Overload | Injecting a highly concentrated sample can lead to fronting. Dilute your sample and re-inject. |
| Sample Solvent Stronger than Mobile Phase | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak. Whenever possible, dissolve the sample in the mobile phase. |
| Low Column Temperature | In some cases, low column temperature can lead to poor peak shape. Try increasing the column temperature in increments of 5-10 °C. |
| Column Collapse | A void at the head of the column can cause peak fronting. This is often accompanied by a loss of resolution and a decrease in backpressure. If a void is suspected, the column may need to be replaced. |
Retention Time and Baseline Issues
| Possible Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the mobile phase before starting the analysis. This is particularly important for gradient methods. |
| Mobile Phase Composition Change | If the mobile phase is prepared by mixing solvents, ensure the proportions are accurate and consistent. For gradient elution, check the pump's proportioning valves. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times. |
| Column Aging | Over time, the stationary phase can degrade, leading to changes in retention. If other causes have been ruled out, it may be time to replace the column. |
Ghost peaks are unexpected peaks that appear in the chromatogram.
Troubleshooting Workflow for Ghost Peaks
Caption: Troubleshooting flowchart for identifying the source of ghost peaks.
| Possible Cause | Solution |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity solvents and reagents. Filter the mobile phase before use. |
| Sample Carryover | A portion of the previous injection may be retained in the injector and eluted in the current run. Implement a needle wash step between injections. |
| Bleed from Septa or Vials | Components from the vial septa or plastic vials can leach into the sample. Use high-quality, low-bleed septa and glass vials. |
| Late Eluting Peaks from Previous Injection | A peak from a previous injection may have a very long retention time and appear in a subsequent chromatogram. Run a blank gradient after each sample to ensure all components have eluted. |
Experimental Protocols
Protocol 1: Representative HPLC Method
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on the specific impurities present and the desired separation performance.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Acetonitrile (1:1) or as solubility dictates |
Protocol 2: General Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound and identify potential degradation products.
-
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or gently heat (e.g., 40 °C) for a specified period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified period.[4]
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80 °C) for a specified period.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration. A control sample should be kept in the dark.
-
Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis. Analyze the stressed samples along with an unstressed control to identify and quantify any degradation products.
Data Presentation
All quantitative data from HPLC analyses should be summarized in tables for easy comparison. Key parameters to include are:
Table 1: Chromatographic Parameters for this compound and its Potential Impurities
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Peak Area (%) | Tailing Factor |
| 3-aminopyridine | e.g., 2.5 | e.g., 0.25 | ||
| This compound | e.g., 10.0 | 1.00 | ||
| Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | e.g., 15.2 | e.g., 1.52 | ||
| Degradation Product 1 | ||||
| ... |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | Duration | % Degradation | Number of Degradation Products | Major Degradation Product (RRT) |
| 0.1 M HCl, 60 °C | 24 h | |||
| 0.1 M NaOH, RT | 24 h | |||
| 3% H₂O₂, RT | 24 h | |||
| Heat (80 °C) | 48 h | |||
| Light (ICH Q1B) | - |
References
- 1. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Preventing decarboxylation of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid during synthesis
Technical Support Center: Synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of this compound. The following sections address common issues, with a specific focus on preventing unintended decarboxylation.
Troubleshooting Guide: Preventing Decarboxylation and Other Side Reactions
Q1: I am getting low yields of the final product and suspect decarboxylation. At what stage of the synthesis is this most likely to occur?
A: In the standard Gould-Jacobs synthesis route, the risk of decarboxylation is minimized by design. The high-temperature step (thermal cyclization, ~250 °C) is performed on the ethyl ester intermediate (ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate), not the final carboxylic acid.[1] Ester groups are significantly more stable to thermal decarboxylation than the corresponding β-keto acid or vinylogous acid systems.
Unwanted decarboxylation of the final product, this compound, is most likely to occur if the isolated acid is subjected to harsh, high-temperature conditions during subsequent processing, such as purification by recrystallization at excessively high temperatures or for prolonged periods.[2]
Q2: How can I modify my purification protocol to prevent decarboxylation of the final acid?
A: Since the final product has low solubility in many common solvents, purification can be challenging.[1] To minimize the risk of thermal decarboxylation, consider the following:
-
Use Recommended Solvent Systems: Recrystallization is the most effective purification method.[1] Effective solvent mixtures include ethanol/water or DMF/water.[1]
-
Avoid Excessive Heat: Do not overheat the solvent during dissolution. Use the minimum temperature required to dissolve the solid and do not maintain it at high temperatures for extended periods.
-
Alternative Purification: Given the low solubility, column chromatography is often impractical.[1] Careful control of the final precipitation pH (around 3-4) and thorough washing of the filtered solid with water and cold ethanol can effectively remove most impurities without requiring high-temperature recrystallization.[1]
Q3: My cyclization step to form the ethyl ester is inefficient. Could this lead to side products that interfere with the final step?
A: Yes, an incomplete or inefficient cyclization can cause significant issues. The high temperature required (~250 °C in Dowtherm A or diphenyl ether) is critical for the thermal electrocyclization to proceed efficiently.[1]
-
Problem: Insufficient temperature or reaction time can lead to a low yield of the desired ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.
-
Solution: Ensure your high-boiling solvent reaches and maintains the target temperature of 250 °C.[1] Consider alternative heating methods like microwave irradiation, which can shorten reaction times and may improve yields by providing rapid, uniform heating.[3]
Q4: I'm observing an impurity that I suspect is the decarboxylated product. How can I confirm this and what other common impurities should I look for?
A: The primary decarboxylation byproduct would be 4-hydroxy-1,5-naphthyridine. You can identify it using analytical techniques like LC-MS (looking for the corresponding molecular weight) and ¹H NMR spectroscopy. However, a more common impurity is the unhydrolyzed starting material, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.[1]
-
Troubleshooting Hydrolysis: If you detect the starting ester in your final product, the hydrolysis step was incomplete. To resolve this, you can increase the concentration of the NaOH, extend the reflux time, or add a co-solvent like ethanol to improve the solubility of the ester.[1]
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable synthetic route for this compound?
A: The most common method is the Gould-Jacobs reaction.[2][3] This multi-step process involves:
-
Condensation: Reaction of 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM) at 120-130 °C.[1]
-
Thermal Cyclization: The resulting intermediate is heated in a high-boiling solvent like Dowtherm A to 250 °C to form ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.[1]
-
Saponification (Hydrolysis): The ethyl ester is hydrolyzed using an aqueous base (e.g., 10% NaOH) at reflux, followed by acidification (e.g., with HCl) to a pH of 3-4 to precipitate the final carboxylic acid product.[1][4]
Q2: Why is my final product so poorly soluble in common organic solvents?
A: this compound has a rigid, planar heterocyclic structure. This planarity promotes strong intermolecular forces, such as hydrogen bonding and π-stacking, in the solid state.[1] These strong interactions result in high lattice energy, which in turn leads to poor solubility in many solvents.[1]
Q3: The hydrolysis of the ethyl ester intermediate is very slow. How can I improve it?
A: Sluggish hydrolysis can be due to the low solubility of the ester or mild reaction conditions.[1] To drive the reaction to completion, you can:
-
Increase the concentration of the base (e.g., NaOH).[1]
-
Increase the reaction temperature and/or extend the reaction time (typical reflux is 4-6 hours).[1]
-
Use a co-solvent, such as ethanol, to help solubilize the ester intermediate in the aqueous medium.[1]
Q4: Can regioisomers form during the cyclization step?
A: Yes, depending on the substituents on the initial aminopyridine, cyclization can sometimes occur at different positions, leading to a mixture of naphthyridine isomers.[1] The regioselectivity of the Gould-Jacobs reaction is governed by both electronic and steric factors.[1] For unsubstituted 3-aminopyridine, the formation of the 1,5-naphthyridine is generally favored. If isomers do form, they may require separation by fractional crystallization.[1]
Quantitative Data Summary
The following table summarizes reported yields for key steps and highlights the impact of reaction conditions on efficiency, using data from analogous syntheses where applicable.
| Step / Condition | Reactants | Product | Yield (%) | Reference / Notes |
| Hydrolysis | Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, NaOH(aq) | This compound | 70% | Conditions: Reflux for 16 hours, followed by acidification to pH 3 with HCl.[4] |
| Cyclization (Conventional) | 2-cyano-3-(pyridin-3-ylamino)acrylate derivatives in Dowtherm-A | 4-hydroxy-[1][5]naphthyridine-3-carbonitrile derivatives | 65-80% | Illustrates typical yields for thermal cyclization in high-boiling solvents. Note: This is for a nitrile analogue, not the exact ester.[3] |
| Cyclization (Microwave) | 2-cyano-3-(pyridin-3-ylamino)acrylate derivatives | 4-hydroxy-[1][5]naphthyridine-3-carbonitrile derivatives | 72-88% | Illustrates that microwave-assisted synthesis can lead to higher yields compared to conventional heating for this reaction type.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Gould-Jacobs Reaction [1]
Step A: Condensation
-
In a round-bottom flask fitted with a reflux condenser, combine 3-aminopyridine (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).
-
Heat the mixture to 120-130 °C with stirring for 2 hours. The mixture will become a thick syrup.
-
Allow the reaction to cool to room temperature. The intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, can be used directly in the next step.
Step B: Thermal Cyclization
-
In a separate three-neck flask equipped with a mechanical stirrer and a thermometer, heat a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) to 250 °C.
-
Slowly add the crude intermediate from Step A to the hot solvent with vigorous stirring.
-
Maintain the reaction temperature at 250 °C for 30 minutes. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate from the hot solution.
-
Allow the mixture to cool to below 100 °C.
-
Add hexane to complete the precipitation of the solid product.
-
Collect the solid by filtration, wash with hexane, and dry.
Step C: Saponification (Hydrolysis)
-
Suspend the crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq.) in a 10% aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux (approx. 100-110 °C) with stirring for 4-6 hours, monitoring the reaction progress by TLC or LC-MS until the starting ester is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution to a pH of approximately 3-4 with concentrated hydrochloric acid (HCl). The final product will precipitate as a solid.
-
Collect the solid by filtration.
-
Wash the filter cake thoroughly with deionized water to remove inorganic salts, followed by a small amount of cold ethanol.
-
Dry the final product, this compound, under vacuum.
References
Technical Support Center: Scaling Up the Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the scale-up of this important chemical compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process.
Issue 1: Low Yield in the Initial Condensation Step
Question: We are experiencing low yields during the initial condensation of 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM). What are the potential causes and solutions?
Answer:
Low yields in the condensation step of the Gould-Jacobs reaction are a common issue, often exacerbated during scale-up.[1] The primary causes and troubleshooting steps are outlined below:
-
Incomplete Reaction:
-
Solution: Ensure a slight excess of diethyl ethoxymethylenemalonate is used. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[1] On a larger scale, ensure homogenous mixing to maximize reactant contact.
-
-
Reagent Decomposition:
-
Solution: Use fresh, high-quality reagents. DEEM can degrade over time, and impurities in 3-aminopyridine can lead to side reactions.
-
-
Suboptimal Temperature:
-
Solution: The reaction typically requires heating. Optimize the temperature, as excessive heat can lead to decomposition, while insufficient heat will result in a sluggish reaction.
-
Issue 2: Incomplete Cyclization and Formation of Tarry Byproducts
Question: During the high-temperature cyclization step, the reaction is incomplete, and we observe the formation of dark, tarry materials. How can we improve this?
Answer:
The thermal cyclization is often the most challenging step, especially at a larger scale due to heat transfer issues.[2][3]
-
Insufficient Temperature:
-
Solution: This is a high-temperature process, often requiring temperatures around 250°C.[4] Ensure your heating system can achieve and maintain this temperature uniformly throughout the reaction vessel.
-
-
Uneven Heating and Localized Overheating:
-
Solution: On a larger scale, thermal gradients can be a significant problem.[2] Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether to ensure even heat distribution.[1] Efficient mechanical stirring is crucial to prevent localized overheating, which can lead to the formation of tarry decomposition products.
-
-
Prolonged Reaction Time:
-
Solution: While a longer reaction time might seem to favor completion, prolonged heating at high temperatures can also lead to degradation.[1] It is a matter of finding the right balance between temperature and reaction time. Consider using microwave irradiation for more rapid and efficient heating, which can shorten reaction times and potentially improve yields.[1]
-
Issue 3: Difficulties in Product Purification
Question: The final product, this compound, is proving difficult to purify. What are the recommended methods for purification, especially at scale?
Answer:
The low solubility of the final product in many common organic solvents makes purification challenging.[4]
-
Recrystallization: This is the most effective method for purifying this compound.[4]
-
Solvent Selection: Experiment with different solvent systems. Common choices include ethanol/water or DMF/water mixtures.
-
Procedure: Dissolve the crude product in the chosen solvent at an elevated temperature and allow it to cool slowly to form pure crystals.
-
-
Washing: Thoroughly wash the filtered product with water to remove any inorganic salts and then with a small amount of cold ethanol to remove residual impurities.[4]
-
Column Chromatography: Due to the low solubility of the product, column chromatography is often impractical and not recommended for large-scale purification.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and well-established method is the Gould-Jacobs reaction.[5][6] This multi-step synthesis involves the condensation of 3-aminopyridine with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the naphthyridine ring system.[5]
Q2: What are the key steps in the Gould-Jacobs synthesis of this compound?
A2: The synthesis generally proceeds in three main stages:
-
Condensation: 3-Aminopyridine is reacted with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate.
-
Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to yield ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.[4]
-
Hydrolysis: The ethyl ester is then hydrolyzed, typically using a base like sodium hydroxide, followed by acidification to yield the final carboxylic acid product.[4][7]
Q3: What are the critical parameters to control during the scale-up of this synthesis?
A3: When scaling up the Gould-Jacobs reaction, the following parameters are critical:
-
Temperature Control: Especially during the high-temperature cyclization, precise and uniform temperature control is essential to prevent both incomplete reactions and product degradation.[2][3]
-
Mixing: Efficient mixing is crucial in large reactors to ensure homogeneity, facilitate heat transfer, and avoid localized concentration gradients.[2]
-
Addition Rate: During the cyclization step, the slow addition of the intermediate to the hot solvent is recommended to maintain temperature and control the reaction rate.[4]
-
Safety: The high temperatures and use of high-boiling solvents require appropriate safety precautions and equipment.
Q4: Why is my final product poorly soluble?
A4: this compound has a rigid, planar structure that promotes strong intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state. This leads to high lattice energy and, consequently, low solubility in many common organic solvents.[4]
Data Presentation
Table 1: Typical Reaction Conditions for the Synthesis of this compound
| Step | Reagents | Temperature (°C) | Time | Typical Yield | Reference |
| Condensation | 3-Aminopyridine, Diethyl ethoxymethylenemalonate | 120-130 | 2 hours | - | [4] |
| Cyclization | Diethyl 2-((pyridin-3-ylamino)methylene)malonate in Dowtherm A | 250 | 30 minutes | - | [4] |
| Hydrolysis | Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, NaOH (aq) | Reflux (100-110) | 4-6 hours | 70% (for hydrolysis step) | [4][7] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (Gould-Jacobs Reaction)
-
Condensation: In a suitable reaction vessel, combine 3-aminopyridine (1.0 eq.) and a slight excess of diethyl ethoxymethylenemalonate (1.1 eq.). Heat the mixture to 120-130 °C for 2 hours. The reaction mixture will become a thick syrup. Allow the mixture to cool to room temperature. The intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate, may be used directly in the next step.[4]
-
Cyclization: In a separate flask equipped with a mechanical stirrer and a reflux condenser, heat a high-boiling point solvent (e.g., Dowtherm A) to 250 °C. Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring. Maintain the temperature at 250 °C for 30 minutes. The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate from the hot solution. Allow the mixture to cool to below 100 °C and then add a non-polar solvent like hexane to complete the precipitation. Collect the solid by filtration and wash with hexane.[4]
Protocol 2: Hydrolysis to this compound
-
Suspend the crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq.) in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux (approximately 100-110 °C) with stirring for 4-6 hours, or until the reaction is complete (monitor by TLC or LC-MS).[4]
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to a pH of approximately 3-4 with a concentrated acid, such as hydrochloric acid. The product will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol.[4]
-
Dry the final product under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Structural Elucidation of 4-Hydroxy-1-5-naphthyridine-3-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the structural elucidation of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound is poorly soluble in common organic solvents. How can I obtain a high-quality NMR spectrum?
A1: Poor solubility is a known challenge for this compound, arising from its planar structure, strong intermolecular hydrogen bonding, and potential for π-stacking, which contribute to high lattice energy.[1] To acquire a quality NMR spectrum, consider the following:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is often the solvent of choice for this class of compounds.
-
Elevated Temperature: Acquiring the NMR spectrum at an elevated temperature (e.g., 80-100 °C) can significantly improve solubility and sharpen peaks.
-
Salt Formation: In cases of extreme insolubility, converting the carboxylic acid to a more soluble salt (e.g., by adding a small amount of NaOD in D₂O) can be effective, although this will alter the chemical shifts and result in the loss of the acidic proton signal.
-
Sonication: Gentle sonication of the sample in the NMR tube can aid in dissolution.
Q2: I am observing broad peaks in the ¹H NMR spectrum of my compound. What are the potential causes and solutions?
A2: Broad peaks in the ¹H NMR spectrum of this compound can be attributed to several factors:
-
Keto-Enol Tautomerism: The molecule can exist in equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms. If the rate of interconversion is on the NMR timescale, this can lead to peak broadening. Running the spectrum at different temperatures can help to either sharpen the signals of the dominant tautomer or coalesce the peaks.
-
Proton Exchange: The hydroxyl and carboxylic acid protons can undergo exchange with residual water in the solvent, leading to broad signals. To confirm this, a D₂O exchange experiment can be performed, which will cause these peaks to disappear.
-
Aggregation: At higher concentrations, intermolecular hydrogen bonding can lead to aggregation, which can also cause peak broadening. Diluting the sample, if signal-to-noise is sufficient, or increasing the temperature can help to mitigate this.
Q3: The mass spectrum of my compound shows a weak or absent molecular ion peak. How can I confirm the molecular weight?
A3: A weak or absent molecular ion peak can be a challenge with certain ionization techniques. Consider the following:
-
Soft Ionization Techniques: Employ soft ionization methods such as Electrospray Ionization (ESI) or Chemical Ionization (CI) which are less energetic than Electron Ionization (EI) and are more likely to yield a prominent molecular ion or pseudomolecular ion peak ([M+H]⁺ or [M-H]⁻).
-
High-Resolution Mass Spectrometry (HRMS): HRMS can provide an accurate mass measurement, which is crucial for confirming the elemental composition of your compound.
-
Nitrogen Rule: For a compound with an even number of nitrogen atoms, the molecular ion peak should have an even mass-to-charge ratio.[2] this compound (C₉H₆N₂O₃) has a molecular weight of 190.16 g/mol , consistent with this rule.[3]
Q4: I am struggling to obtain single crystals of this compound for X-ray crystallography. What strategies can I try?
A4: Crystal growth can be challenging for molecules with multiple hydrogen bond donors and acceptors, as well as low solubility.[4] The following techniques may improve your chances of obtaining suitable crystals:
-
Solvent System Exploration: Experiment with a wide range of solvents and solvent mixtures. Slow evaporation of a dilute solution in a solvent like DMF or ethanol/water could be effective.
-
Vapor Diffusion: This technique, where a less volatile solvent containing your compound is allowed to slowly mix with a more volatile solvent in which your compound is less soluble, can often yield high-quality crystals.
-
Co-crystallization: Consider forming a co-crystal with a suitable co-former that can interact with the carboxylic acid or the naphthyridine ring system through hydrogen bonding or π-stacking interactions.
Troubleshooting Guides
¹H and ¹³C NMR Spectroscopy
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor resolution and broad signals | Poor solubility, aggregation, keto-enol tautomerism in slow exchange. | 1. Use DMSO-d₆ as the solvent. 2. Increase the acquisition temperature. 3. Use a more dilute sample if possible. 4. For tautomerism, try acquiring spectra at various temperatures to find a point of coalescence or sharpening. |
| Unexpected number of signals | Presence of tautomers, impurities, or regioisomers from synthesis. | 1. Check for the presence of both keto and enol forms; their ratio may be solvent-dependent.[5] 2. Purify the sample using recrystallization from a suitable solvent like ethanol/water or DMF/water.[1] 3. Use 2D NMR techniques (COSY, HSQC, HMBC) to confirm connectivities and identify the major species. |
| Absence of -OH and -COOH proton signals | Rapid exchange with residual water in the solvent. | 1. Use a very dry deuterated solvent. 2. Perform a D₂O exchange experiment to confirm the presence of exchangeable protons. |
Mass Spectrometry
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Weak or no molecular ion peak in EI-MS | Fragmentation of the molecule upon electron impact. | 1. Use a soft ionization technique like ESI or CI. 2. Look for characteristic fragment ions, such as the loss of CO₂ (44 Da) or the carboxylic acid group (45 Da).[6] |
| Complex fragmentation pattern | Multiple fragmentation pathways are possible for the heterocyclic ring system. | 1. Use tandem mass spectrometry (MS/MS) to isolate the molecular ion and study its fragmentation. 2. Compare the observed fragmentation pattern with that of structurally related compounds. |
| Inaccurate mass measurement | Instrument not properly calibrated. | 1. Calibrate the mass spectrometer using a known standard. 2. Use High-Resolution Mass Spectrometry (HRMS) for accurate mass determination. |
X-ray Crystallography
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Inability to grow single crystals | Poor solubility, rapid precipitation, multiple conformations in solution. | 1. Screen a wide variety of solvents and crystallization techniques (slow evaporation, vapor diffusion, layering). 2. Consider derivatization to a more crystalline analogue, such as the ethyl ester. |
| Twinning or disordered crystals | Crystal lattice defects. | 1. Optimize crystallization conditions (temperature, concentration, rate of cooling/evaporation). 2. Use specialized software for processing twinned crystal data. |
Data Presentation
Predicted Spectroscopic Data Summary
| Technique | Parameter | Predicted Value/Observation |
| ¹H NMR (DMSO-d₆) | Chemical Shifts (δ, ppm) | Aromatic protons: ~7.5 - 9.0 ppm H2: ~8.8 ppm (s) Carboxylic acid proton: >13 ppm (br s) Hydroxyl proton: >11 ppm (br s) |
| Multiplicities | Dependent on final structure and coupling constants. H2 is expected to be a singlet. | |
| ¹³C NMR (DMSO-d₆) | Chemical Shifts (δ, ppm) | Carboxylic acid carbonyl: ~165-175 ppm C4 (bearing -OH): ~155-165 ppm Aromatic carbons: ~110-150 ppm |
| IR Spectroscopy | Key Absorptions (cm⁻¹) | O-H stretch (carboxylic acid): 3300-2500 (broad) C=O stretch (carboxylic acid): ~1700-1680 Aromatic C=C/C=N stretch: ~1600-1450 |
| Mass Spectrometry (ESI-) | m/z | [M-H]⁻ at 189.03 |
Note: The NMR and IR data are predicted based on the analysis of structurally similar compounds and general spectroscopic principles. Experimental values may vary.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 2 seconds, spectral width of 16 ppm.
-
For D₂O exchange, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 250 ppm.
-
-
2D NMR Acquisition (if necessary):
-
Acquire COSY, HSQC, and HMBC spectra to aid in signal assignment and structure confirmation. Optimize parameters according to the instrument's software.
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range (e.g., 50-500 amu).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion or pseudomolecular ion.
-
Use the accurate mass to calculate the elemental composition and confirm the molecular formula.
-
X-ray Crystallography
-
Crystal Growth:
-
Screen various solvents (e.g., DMF, ethanol, methanol, water) and solvent mixtures for recrystallization.
-
Employ techniques such as slow evaporation, vapor diffusion, and liquid-liquid diffusion.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.
-
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELXS, SHELXL).
-
Refine the structural model to obtain accurate bond lengths, bond angles, and crystallographic information.
-
Visualizations
Caption: Workflow for the synthesis, purification, and structural elucidation.
Caption: Decision tree for troubleshooting ambiguous spectroscopic data.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound|53512-10-0-Siyu Chemical [siyuchem.com]
- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Stability issues of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution upon dilution in an aqueous buffer. Why is this happening and how can I prevent it?
A1: This is a common issue due to the compound's low solubility in neutral aqueous solutions. The naphthyridine core is hydrophobic, and the carboxylic acid group's ionization state is pH-dependent. At neutral or acidic pH, the carboxylic acid is protonated (-COOH), reducing its polarity and solubility in water.
-
Troubleshooting:
-
Increase pH: The solubility of this compound is expected to increase significantly at a basic pH (above its pKa) due to the deprotonation of the carboxylic acid to the more soluble carboxylate form (-COO⁻). Consider preparing your stock solution or diluting it in a buffer with a pH of 8 or higher.
-
Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO. When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <1%) to avoid artifacts in your experiment. Rapidly vortexing the buffer during the addition of the stock solution can also help prevent precipitation.
-
Prepare a Basic Stock Solution: A stock solution can be prepared in a weak base, such as 0.1 M NaOH, to ensure the carboxylic acid is in its soluble salt form.
-
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds for biological assays. Alternatively, for applications where DMSO is not suitable, a stock solution can be prepared in a weak base like 0.1 M NaOH to enhance aqueous solubility.
Q3: How should I store my solutions of this compound to minimize degradation?
A3: To minimize degradation, it is recommended to:
-
Store stock solutions at -20°C or -80°C.
-
Protect solutions from light, especially if photostability is a concern. Amber vials or wrapping containers in aluminum foil are effective measures.
-
For aqueous solutions, consider sterile filtering and storing in a tightly sealed container to prevent microbial contamination and evaporation.
-
Prepare fresh working solutions from the stock solution for each experiment.
Q4: I am observing a loss of my compound in solution over time, even when stored properly. What could be the cause?
A4: While specific degradation kinetics for this compound are not widely published, potential causes for instability in solution, beyond precipitation, include:
-
Hydrolysis: The carboxylic acid or the naphthyridine ring system may be susceptible to hydrolysis, especially at extreme pH values and elevated temperatures.
-
Oxidation: The compound may be sensitive to oxidative degradation. Avoid sources of peroxides and consider degassing solvents.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of heterocyclic compounds.
To investigate this, a forced degradation study is recommended to identify the conditions under which the compound is unstable.
Troubleshooting Guide: Stability Issues in Solution
| Issue | Potential Cause | Recommended Action |
| Precipitation during experiment | Poor aqueous solubility at the working concentration and pH. | Increase the pH of the buffer, use a co-solvent (e.g., DMSO) at a low final concentration, or consider using a solubilizing agent like a cyclodextrin. |
| Loss of compound over time | Chemical degradation (hydrolysis, oxidation, photodegradation). | Conduct a forced degradation study to identify the instability factors. Store solutions protected from light at low temperatures. Prepare fresh solutions before use. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | Perform a stability-indicating HPLC method validation. Use LC-MS to identify the mass of the degradation products and elucidate their structures. |
| Inconsistent experimental results | Inconsistent solution stability or preparation. | Standardize solution preparation protocols. Ensure complete dissolution of the compound. Always use freshly prepared working solutions. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to investigate the intrinsic stability of this compound. The goal is to achieve 5-20% degradation to reveal potential degradation products and pathways.[1]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water, or DMSO). A typical concentration is 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C for up to 30 minutes.[1]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60°C for up to 30 minutes.[1]
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for up to 24 hours.
-
Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60-80°C) for a specified period.
-
Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined duration. A control sample should be kept in the dark.
3. Sample Analysis:
-
At predetermined time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
-
Examine the chromatograms for the appearance of new peaks, which indicate degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a reverse-phase HPLC method to quantify this compound and separate it from its potential degradation products.[2]
-
Column: C18, 5 µm particle size, 4.6 x 250 mm
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid in water). The exact ratio should be optimized to achieve good separation. For LC-MS compatibility, replace phosphoric acid with formic acid.[2]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for λmax).
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Data Presentation
Table 1: Summary of Forced Degradation Study Results (Hypothetical Data)
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 30 min | 60°C | 15.2 | 2 |
| Base Hydrolysis | 0.1 N NaOH | 30 min | 60°C | 25.8 | 3 |
| Oxidation | 3% H₂O₂ | 24 h | Room Temp | 8.5 | 1 |
| Thermal | - | 48 h | 80°C | 5.1 | 1 |
| Photolytic | UV light (254 nm) | 8 h | Room Temp | 12.3 | 2 |
Visualizations
Caption: Workflow for a forced degradation study.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 1,5-Naphthyridine and 1,8-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The naphthyridine scaffold, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among the various isomers, 1,5-naphthyridine and 1,8-naphthyridine have garnered significant attention as privileged structures in the development of novel therapeutic agents. This guide provides an objective comparative analysis of the biological activities of derivatives of these two scaffolds, supported by experimental data, to inform drug discovery and development efforts.
Anticancer Activity: A Tale of Two Isomers
Both 1,5- and 1,8-naphthyridine derivatives have demonstrated significant potential as anticancer agents, often through distinct mechanisms of action. While direct comparative studies on structurally analogous derivatives are limited, the existing body of research allows for a compelling juxtaposition of their anticancer profiles.
1,5-Naphthyridine Derivatives as Topoisomerase I Inhibitors:
Several studies have highlighted the role of 1,5-naphthyridine derivatives as potent inhibitors of topoisomerase I (Top1), an enzyme crucial for DNA replication and repair. By stabilizing the Top1-DNA cleavage complex, these compounds induce DNA damage and trigger apoptosis in cancer cells.
1,8-Naphthyridine Derivatives: A Broader Anticancer Spectrum:
Derivatives of the 1,8-naphthyridine scaffold have exhibited a more diverse range of anticancer mechanisms. Their activities have been attributed to the inhibition of various critical cellular targets, including topoisomerases and protein kinases, leading to potent cytotoxic effects against a variety of cancer cell lines.
Comparative Cytotoxicity Data
The following tables summarize the in vitro anticancer activity of representative 1,5- and 1,8-naphthyridine derivatives against various cancer cell lines. It is important to note that these results are from different studies and direct comparison of IC50 values should be approached with caution.
Table 1: Anticancer Activity of 1,5-Naphthyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Phenyl-1,5-naphthyridine derivative | COLO 205 (Colon) | Not specified | Topoisomerase I inhibition |
| Indeno-1,5-naphthyridine derivative | COLO 205 (Colon) | Not specified | Topoisomerase I inhibition |
Table 2: Anticancer Activity of 1,8-Naphthyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41[1] |
| K-562 (Leukemia) | 0.77[1] | |
| Compound 29 | PA-1 (Ovarian) | 0.41[1] |
| SW620 (Colon) | 1.4[1] | |
| Compound 36 | PA-1 (Ovarian) | 1.19[1] |
| Compound 10c | MCF7 (Breast) | 1.47[1] |
| Compound 8d | MCF7 (Breast) | 1.62[1] |
| Compound 4d | MCF7 (Breast) | 1.68[1] |
| Compound 16 | HeLa (Cervical) | 0.7[1] |
| HL-60 (Leukemia) | 0.1[1] | |
| PC-3 (Prostate) | 5.1[1] |
Antimicrobial Activity: A Battle Against Pathogens
The antimicrobial potential of naphthyridine derivatives has been extensively explored, with a significant number of studies focusing on the 1,8-naphthyridine core, inspired by the clinical success of nalidixic acid. However, 1,5-naphthyridine derivatives are also emerging as promising antimicrobial agents.
Comparative Antimicrobial Efficacy
The following table presents the Minimum Inhibitory Concentration (MIC) values for derivatives of both scaffolds against various microbial strains.
Table 3: Antimicrobial Activity of 1,5- and 1,8-Naphthyridine Derivatives
| Scaffold | Compound | Microbial Strain | MIC (µg/mL) |
| 1,5-Naphthyridine | Canthin-6-one | Staphylococcus aureus | 0.49 |
| Escherichia coli | 3.91 | ||
| Methicillin-resistant Staphylococcus aureus | 0.98 | ||
| 10-methoxycanthin-6-one | Staphylococcus aureus | 3.91 | |
| Methicillin-resistant Staphylococcus aureus | 3.91 | ||
| 1,8-Naphthyridine | Compound 5b | S. aureus | 26 |
| E. coli | 28.5 | ||
| Compound 5e | S. aureus | Not specified | |
| E. coli | Not specified |
Enzyme Inhibition: Targeting Key Biological Processes
The therapeutic effects of naphthyridine derivatives are often rooted in their ability to inhibit specific enzymes.
1,5-Naphthyridine Derivatives as Kinase Inhibitors:
Certain 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of transforming growth factor-beta (TGF-β) type I receptor (ALK5), a key player in cell growth, differentiation, and pathogenesis.
1,8-Naphthyridine Derivatives as Dual Enzyme Inhibitors:
Derivatives of 1,8-naphthyridine have been shown to act as dual inhibitors of carbonic anhydrase (CA) and alkaline phosphatase (ALP), enzymes implicated in various pathological conditions.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol outlines the general procedure for determining the cytotoxic effects of the naphthyridine derivatives on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
96-well plates
-
Test compounds (1,5- and 1,8-naphthyridine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of the naphthyridine derivatives against bacterial strains.
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer
-
Test compounds
-
Agarose gel electrophoresis system
-
Ethidium bromide
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer.
-
Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of the enzyme is indicated by the presence of supercoiled DNA.
Visualizing the Mechanisms of Action
To illustrate the biological pathways targeted by these compounds, the following diagrams are provided.
References
Validating the Anticancer Potential of Novel 4-Hydroxy-1,5-Naphthyridine-3-Carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the extensive exploration of heterocyclic compounds, among which the naphthyridine scaffold has emerged as a promising pharmacophore. This guide provides a comparative analysis of the anticancer activity of novel 4-hydroxy-1,5-naphthyridine-3-carboxylic acid derivatives against various cancer cell lines. While direct and extensive data on this specific scaffold is emerging, this document compiles and compares available data from closely related naphthyridine derivatives to provide a valuable reference for researchers in the field. The information presented herein is based on preclinical in vitro studies and aims to facilitate the evaluation and progression of these compounds in the drug discovery pipeline.
Comparative Anticancer Activity
The in vitro cytotoxic activity of various naphthyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cancer cell growth, are summarized below. It is important to note that the data presented is for a range of naphthyridine isomers and derivatives, as comprehensive studies on this compound derivatives are not yet widely published.
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,8-Naphthyridine-3-Carboxamides | Compound 12 | HBL-100 (Breast) | 1.37 | - | - |
| Compound 17 | KB (Oral) | 3.7 | - | - | |
| Compound 22 | SW-620 (Colon) | 3.0 | - | - | |
| 2,7-Naphthyridine-3-Carboxylic Acid Derivatives | Schiff Base 8i | SF-539 (CNS) | 0.70 (GI50) | - | - |
| Miscellaneous Naphthyridines | Compound 16 | HeLa (Cervical) | 0.7 | Colchicine | >10 |
| HL-60 (Leukemia) | 0.1 | Colchicine | >10 | ||
| PC-3 (Prostate) | 5.1 | Colchicine | >10 | ||
| 7-substituted 2,3-dihydro-1,8-naphthyridine 11 | MIA PaCa-2 (Pancreatic) | 11 | 5-Fluorouracil | - |
Experimental Protocols
The evaluation of the anticancer activity of these novel compounds relies on a series of well-established in vitro assays. The following are detailed methodologies for the key experiments cited in the literature for assessing the cytotoxic and mechanistic properties of naphthyridine derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique used to investigate whether the observed cytotoxicity is due to the induction of programmed cell death (apoptosis) and to determine the effect of the compounds on cell cycle progression.
Protocol:
-
Cell Treatment: Cancer cells are treated with the test compounds at their respective IC50 concentrations for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.
-
Staining: For cell cycle analysis, fixed cells are stained with a DNA-intercalating dye such as propidium iodide (PI). For apoptosis detection, cells can be stained with Annexin V and PI.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the fluorescence signal from the DNA-binding dye is proportional to the DNA content in each cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Annexin V staining identifies early apoptotic cells, while PI staining identifies late apoptotic and necrotic cells.
-
Data Analysis: The data is analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle and the percentage of apoptotic cells.
Potential Signaling Pathways and Mechanisms of Action
Naphthyridine derivatives have been reported to exert their anticancer effects through various mechanisms. While the specific pathways affected by this compound derivatives are under investigation, related compounds have been shown to act as:
-
Topoisomerase Inhibitors: Some naphthyridines can intercalate with DNA and inhibit the function of topoisomerase I or II, enzymes crucial for DNA replication and repair.[1][2][3] This leads to DNA damage and ultimately triggers apoptosis in cancer cells.
-
Kinase Inhibitors: Dysregulation of protein kinase activity is a hallmark of many cancers. Certain 1,5-naphthyridine derivatives have been identified as potent inhibitors of various kinases involved in cell signaling pathways that control cell proliferation, survival, and angiogenesis.
-
Inducers of Apoptosis: Many effective anticancer agents work by inducing apoptosis. Naphthyridine derivatives have been shown to trigger apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program.[4]
Below are diagrams illustrating a general experimental workflow for evaluating anticancer compounds and a simplified representation of a signaling pathway that could be targeted by these derivatives.
Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.
Caption: Inhibition of topoisomerase leading to apoptosis.
References
- 1. SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Hydroxy-1,5-naphthyridine-3-carboxylic acid as a scaffold for kinase inhibitors: a comparative study
The quest for novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The privileged structures of heterocyclic scaffolds are central to the design of potent and selective inhibitors. Among these, the 4-hydroxy-1,5-naphthyridine-3-carboxylic acid core has emerged as a promising scaffold. This guide provides a comparative analysis of this scaffold against other established chemical platforms for the inhibition of Protein Kinase CK2 (CK2), a constitutively active serine/threonine kinase implicated in various cancers.
Comparative Inhibitory Activity Against CK2
The 1,5-naphthyridine scaffold and its derivatives have demonstrated significant potential in targeting CK2. A comparative analysis with other well-known CK2 inhibitor scaffolds, such as benzimidazole, benzotriazole, and the clinical candidate Silmitasertib (CX-4945) which features a benzo[c][1][2]naphthyridine core, highlights the competitive nature of this scaffold.
| Scaffold/Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Naphthyridine Derivative (Compound 2) | CK2α | 200-920 | NanoBRET | [3] |
| Naphthyridine Derivative (Compound 2) | CK2α' | 200-920 | NanoBRET | [3] |
| Silmitasertib (CX-4945) | CK2 | 1 | Biochemical | [4] |
| Silmitasertib (CX-4945) | CK2α | 180-240 | NanoBRET | [3] |
| SGC-CK2-1 | CK2α | 4.2 | Biochemical | [4] |
| SGC-CK2-1 | CK2α | 19-36 | NanoBRET | [3] |
| Quinalizarin | CK2 | 50 | Biochemical | [1] |
| Dihydropyrido-thieno[2,3-d]pyrimidine (10b) | CK2α | 36.7 | Biochemical | [5] |
| GO289 | CK2 | - | Cell-based | [6] |
Signaling Pathway and Experimental Workflow
To understand the context of CK2 inhibition and the methods used for evaluation, the following diagrams illustrate a simplified CK2 signaling pathway and a general workflow for a cell-based proliferation assay.
Caption: Simplified CK2 signaling pathway and the point of intervention by naphthyridine-based inhibitors.
Caption: General workflow for a cell-based proliferation assay to determine inhibitor potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for biochemical and cell-based assays used to evaluate CK2 inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified CK2.
-
Reaction Setup : In a 96-well plate, combine the kinase assay buffer, recombinant human CK2α enzyme, and a specific peptide substrate.
-
Inhibitor Addition : Add serial dilutions of the test compound (e.g., this compound derivatives) or a vehicle control (DMSO) to the wells.
-
Reaction Initiation : Initiate the kinase reaction by adding a solution containing ATP (and often [γ-³²P]ATP for radioactive detection).
-
Incubation : Incubate the reaction mixture at 30°C for a specified period (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.[7]
-
Termination and Detection :
-
Radioactive Method : Stop the reaction by spotting the mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. The radioactivity incorporated into the peptide substrate is then quantified using a scintillation counter.[7]
-
Non-Radioactive Method : Utilize a commercial kit, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a direct indicator of kinase activity.[1][7]
-
-
Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[1]
Cell-Based Proliferation Assay (e.g., MTT/XTT Assay)
This assay assesses the effect of a CK2 inhibitor on the viability and proliferation of cancer cell lines.
-
Cell Seeding : Plate cancer cells (e.g., 786-O renal cell carcinoma or U937 lymphoma cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment : Replace the medium with fresh medium containing serial dilutions of the test inhibitor or a vehicle control.
-
Incubation : Incubate the cells for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[7]
-
Viability Assessment :
-
MTT Assay : Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization buffer and measure the absorbance at 570 nm.[7]
-
XTT Assay : Add an XTT labeling mixture to each well and incubate for 2-4 hours. Measure the absorbance at 450-500 nm.[7]
-
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.[5]
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. As demonstrated by the broader class of naphthyridine inhibitors targeting CK2, this scaffold has the potential to yield potent and selective compounds. Direct comparative studies with established inhibitors using standardized biochemical and cell-based assays are essential to fully elucidate the structure-activity relationships and therapeutic potential of this promising chemical class. The unique structural features of the 1,5-naphthyridine core may offer advantages in achieving selectivity and navigating the intellectual property landscape of kinase inhibitor development.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Design of Tricyclic Scaffolds as Protein Kinase CK2 (CK2) Inhibitors through a Combination of Shape-Based Virtual Screening and Structure-Based Molecular Modification | Semantic Scholar [semanticscholar.org]
- 3. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-based screen identifies a new potent and highly selective CK2 inhibitor for modulation of circadian rhythms and cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Efficacy of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid analogs against drug-resistant cell lines
For researchers, scientists, and drug development professionals, the emergence of drug resistance remains a critical hurdle in cancer therapy. This guide provides a comparative overview of the efficacy of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid analogs and related naphthyridine compounds against various cancer cell lines, with a special focus on the challenges and data gaps in overcoming drug-resistant phenotypes.
While the 1,5-naphthyridine scaffold holds significant promise in medicinal chemistry, a notable gap exists in the literature regarding the specific efficacy of this compound analogs against drug-resistant cancer cell lines. This guide synthesizes the available data on various naphthyridine isomers to highlight their general anti-cancer potential and underscores the urgent need for focused studies on drug-resistant models.
Comparative Cytotoxicity of Naphthyridine Derivatives
The following table summarizes the in vitro cytotoxic activity of various naphthyridine derivatives against a panel of human cancer cell lines. It is important to note the current lack of comprehensive data for this compound analogs tested specifically against drug-resistant cell lines. The data presented for other naphthyridine isomers, however, demonstrates the general potency of this heterocyclic system.
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| 1,6-Naphthyridine | Compound 16 (unspecified) | HeLa (Cervical Cancer) | 0.7[1] | [1] |
| HL-60 (Leukemia) | 0.1[1] | [1] | ||
| PC-3 (Prostate Cancer) | 5.1[1] | [1] | ||
| Compound 14 (unspecified) | HeLa (Cervical Cancer) | 2.6[1] | [1] | |
| HL-60 (Leukemia) | 1.5[1] | [1] | ||
| PC-3 (Prostate Cancer) | 2.7[1] | [1] | ||
| Compound 15 (unspecified) | HeLa (Cervical Cancer) | 2.3[1] | [1] | |
| HL-60 (Leukemia) | 0.8[1] | [1] | ||
| PC-3 (Prostate Cancer) | 11.4[1] | [1] | ||
| 1,6/1,7-Naphthyridine | Compound 17a | MOLT-3 (Leukemia) | 9.1 ± 2.0 | [2] |
| HeLa (Cervical Cancer) | 13.2 ± 0.7 | [2] | ||
| HL-60 (Leukemia) | 8.9 ± 2.2 | [2] | ||
| 5H-Dibenzo[c,h][3][4]naphthyridin-6-one | Unspecified Analogs | P388 (Leukemia) | Data Available | [3] |
| P388/CPT45 (Camptothecin-Resistant Leukemia) | Data Available | [3] | ||
| RPMI8402 (Leukemia) | Data Available | [3] | ||
| CPT-K5 (Camptothecin-Resistant Leukemia) | Data Available | [3] | ||
| U937 (Histiocytic Lymphoma) | Data Available | [3] | ||
| U937/CR (Camptothecin-Resistant Histiocytic Lymphoma) | Data Available | [3] |
Note: The study on 5H-Dibenzo[c,h][3][4]naphthyridin-6-ones provides a framework for how the efficacy of novel compounds can be assessed in both sensitive and resistant cell lines, a crucial step for the development of new anti-cancer agents.[3]
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental methodologies are crucial. The following sections outline protocols for key assays used to evaluate the biological activity of these derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of naphthyridine derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[1]
Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the naphthyridine analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Apoptosis Markers
Western blotting is a key technique to investigate the mechanism of cell death induced by the compounds, such as apoptosis.
Protocol:
-
Protein Extraction: Treat cells with the naphthyridine analogs for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine the changes in protein expression.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for evaluating the efficacy of naphthyridine analogs.
Caption: Potential apoptotic signaling pathway induced by naphthyridine analogs.
Future Directions
The potent cytotoxic effects observed for various naphthyridine derivatives against sensitive cancer cell lines highlight the therapeutic potential of this scaffold. However, to truly advance this class of compounds towards clinical application, future research must prioritize the following:
-
Synthesis and Screening against Resistant Lines: A systematic synthesis and screening of this compound analogs against a panel of well-characterized drug-resistant cancer cell lines (e.g., those overexpressing P-glycoprotein or with mutations in drug targets) is imperative.
-
Mechanism of Action in Resistant Cells: Elucidating the mechanisms by which these analogs might overcome resistance, such as inhibition of efflux pumps or engagement of alternative cell death pathways, will be crucial.
-
Comparative Studies: Direct comparative studies of novel analogs against both parental sensitive and their drug-resistant counterparts will provide clear evidence of their potential to circumvent resistance.
This guide serves as a call to action for the research community to fill the existing knowledge gap and fully explore the potential of this compound analogs in the fight against drug-resistant cancers.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains [mdpi.com]
A Comparative Guide to the Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 4-hydroxy-1,5-naphthyridine-3-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry. We present a detailed analysis of the well-established Gould-Jacobs reaction and an alternative pathway involving a cyanoacrylate intermediate. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most suitable and efficient method for their specific needs.
Executive Summary
Two principal synthetic strategies for this compound are evaluated: the traditional Gould-Jacobs reaction and a more contemporary route proceeding through a cyanoacrylate intermediate. The Gould-Jacobs reaction is a reliable, albeit sometimes harsh, three-step process involving condensation, thermal cyclization, and hydrolysis. The alternative cyanoacrylate route offers a potentially more efficient cyclization step, which can be amenable to microwave assistance, but requires a final hydrolysis of a nitrile intermediate. The choice between these methods will likely depend on factors such as available equipment, desired scale, and sensitivity of starting materials to high temperatures.
Data Presentation
| Parameter | Gould-Jacobs Reaction | Alternative Cyanoacrylate Route |
| Starting Materials | 3-Aminopyridine, Diethyl ethoxymethylenemalonate | 3-Aminopyridine, Ethyl (ethoxymethylene)cyanoacetate |
| Key Intermediates | Diethyl 2-((pyridin-3-ylamino)methylene)malonate, Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | Ethyl 2-cyano-3-(pyridin-3-ylamino)acrylate, 4-Hydroxy-naphthyridine-3-carbonitrile |
| Reaction Steps | 3 (Condensation, Cyclization, Hydrolysis) | 2 (Cyclization, Hydrolysis) |
| Reported Yield (Cyclization) | ~75% | Good to excellent (Microwave-assisted) |
| Reported Yield (Hydrolysis) | ~70% | Data not readily available |
| Overall Yield | Variable, often moderate | Potentially higher, dependent on hydrolysis yield |
| Reproducibility | Can be sensitive to temperature control during cyclization | Reported to be highly reproducible, especially with microwave heating |
| Key Challenges | High-temperature cyclization can lead to byproducts; purification of intermediates | Hydrolysis of the nitrile intermediate may require specific conditions |
Experimental Protocols
Method 1: Gould-Jacobs Reaction
This synthesis involves three main stages:
Stage 1: Condensation to form Diethyl 2-((pyridin-3-ylamino)methylene)malonate
-
In a round-bottom flask fitted with a reflux condenser, combine 3-aminopyridine (1.0 eq.) and a slight excess of diethyl ethoxymethylenemalonate (1.1 eq.).
-
Heat the mixture at 120-130 °C for approximately 2 hours. The reaction mixture will become a thick syrup.
-
Allow the mixture to cool to room temperature. The intermediate may crystallize upon standing or can be used directly in the next step.
Stage 2: Thermal Cyclization to form Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate
-
In a separate flask, heat a high-boiling point solvent such as Dowtherm A or a mixture of diphenyl and diphenyl ether to 250-255 °C.
-
Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring.
-
Maintain the temperature at 250-255 °C for about 30 minutes, or until the evolution of ethanol ceases.
-
The product, ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate, will precipitate from the hot solution.
-
Allow the mixture to cool to below 100 °C and add a non-polar solvent like hexane to complete the precipitation.
-
Collect the solid by filtration, wash with hexane, and dry. A yield of approximately 75% for this step has been reported.
Stage 3: Hydrolysis to form this compound
-
Suspend the crude ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq.) in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux (around 100-110 °C) with stirring for 4-16 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to a pH of approximately 3-4 with a concentrated acid like hydrochloric acid. The final product will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with water and a small amount of cold ethanol, and then dry. A yield of around 70% for this hydrolysis step has been reported.
Method 2: Alternative Cyanoacrylate Route
This synthesis involves two main stages:
Stage 1: Cyclization to form 4-Hydroxy-naphthyridine-3-carbonitrile
This reaction can be performed using conventional heating or microwave irradiation.
-
Conventional Heating: To a solution of 3-aminopyridine (1.0 eq.) in Dowtherm A, add ethyl 2-cyano-3-ethoxyacrylate (1.5 eq.) and heat to approximately 180 °C for 30-60 minutes. After cooling and addition of hexane, the solid product can be filtered and recrystallized from ethanol.
-
Microwave-Assisted: This method is reported to give higher yields. While the specific protocol for the parent compound is not detailed in the search results, related syntheses involve microwave irradiation of the reactants, often with a catalyst, in a suitable solvent.
Stage 2: Hydrolysis to form this compound
Detailed experimental protocols for the hydrolysis of 4-hydroxy-naphthyridine-3-carbonitrile to the corresponding carboxylic acid are not as readily available in the reviewed literature. However, standard methods for nitrile hydrolysis can be applied. This typically involves heating the nitrile with a strong acid (e.g., concentrated HCl) or a strong base (e.g., concentrated NaOH), followed by neutralization to precipitate the carboxylic acid. The specific conditions (temperature, reaction time, and concentration of acid/base) would need to be optimized for this particular substrate.
Visualization of Synthetic Pathways
Caption: Comparative workflow of the two main synthetic routes.
Conclusion
Both the Gould-Jacobs reaction and the alternative cyanoacrylate route present viable pathways for the synthesis of this compound.
-
The Gould-Jacobs reaction is a well-documented and classical method. However, its reproducibility can be influenced by the stringent temperature control required during the thermal cyclization step, which may lead to variable yields and the formation of byproducts.
-
The alternative cyanoacrylate route , particularly when employing microwave-assisted cyclization, appears to offer a more reproducible and potentially higher-yielding approach to a key carbonitrile intermediate. This method's efficiency in the cyclization step is a significant advantage. However, the final hydrolysis of the nitrile to the carboxylic acid may present its own set of challenges and requires further optimization.
For researchers prioritizing reproducibility and potentially higher yields, the alternative cyanoacrylate route with microwave assistance is a compelling option. The Gould-Jacobs reaction remains a valuable and established method, though careful control of reaction conditions is crucial for consistent results.
Structure-Activity Relationship of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid amides: A Comparative Analysis
This guide, therefore, aims to provide a comparative overview based on closely related structures and general principles of medicinal chemistry, offering potential insights for researchers, scientists, and drug development professionals interested in this chemical space. The information presented is collated from studies on various naphthyridine isomers and other bioisosteric heterocyclic systems.
Comparison of Naphthyridine-based Scaffolds
While direct SAR data for 4-hydroxy-1,5-naphthyridine-3-carboxamides is limited, studies on other naphthyridine isomers, such as the 1,8-naphthyridine-3-carboxamides, have been more extensively reported. These studies can offer valuable insights into the potential impact of substituents on biological activity.
For instance, research on 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives has identified these compounds as selective agonists for the cannabinoid CB2 receptor. In one such study, modifications at both the N-1 and the 3-carboxamide positions of the 1,8-naphthyridine core were explored, revealing that specific substitutions are crucial for high affinity and selectivity.
Table 1: Biological Activity of Representative 1,8-Naphthyridin-4(1H)-on-3-carboxamide Derivatives as CB2 Agonists
| Compound ID | N-1 Substituent | 3-Carboxamide Substituent | CB2 Affinity (Ki, nM) |
| 1 | p-Fluorobenzyl | Cycloheptyl | 1.0 |
| 2 | Benzyl | Cyclohexyl | >1000 |
| 3 | 2-Morpholin-4-ylethyl | Cyclohexyl | 3.3 (as quinoline analog) |
Data extrapolated from related studies for illustrative purposes.
These findings suggest that the nature of the amide substituent and the group at the corresponding nitrogen atom in the ring system can significantly influence the biological activity of naphthyridine carboxamides. It is plausible that similar structure-activity trends could be observed for the 4-hydroxy-1,5-naphthyridine-3-carboxamide scaffold.
Potential Signaling Pathways and Experimental Workflows
The biological targets of naphthyridine derivatives are diverse and include kinases, topoisomerases, and G-protein coupled receptors. The specific signaling pathway modulated by 4-hydroxy-1,5-naphthyridine-3-carboxylic acid amides would depend on their molecular target, which remains to be elucidated through biological screening.
A general experimental workflow for the initial screening and SAR study of a novel compound library is depicted below.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative methodologies for key experiments that would be essential in an SAR study of this compound amides.
General Procedure for Amide Synthesis
To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), is added a coupling agent like HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (3.0 eq). The mixture is stirred at room temperature for 15 minutes, followed by the addition of the desired amine (1.1 eq). The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide.
Kinase Inhibition Assay (Example)
The inhibitory activity of the synthesized compounds against a specific kinase would be determined using a biochemical assay, such as an ADP-Glo™ Kinase Assay. The assay measures the amount of ADP produced during the kinase reaction.
-
A reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations is prepared in a buffer solution (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The luminescence is measured using a plate reader, and the IC₅₀ values are calculated from the dose-response curves.
Conclusion
While a dedicated and comprehensive structure-activity relationship study for this compound amides is not currently available in the public domain, the broader knowledge base on naphthyridine chemistry provides a solid foundation for initiating such investigations. The exploration of various amide substituents, guided by the principles observed in related heterocyclic systems, holds promise for the discovery of novel bioactive molecules. Future research in this specific area is warranted to unlock the full therapeutic potential of this chemical scaffold. Researchers are encouraged to perform initial biological screenings of a diverse library of these amides to identify active compounds and subsequently build a robust SAR model.
In Vivo Therapeutic Potential of 4-Hydroxy-1,5-Naphthyridine-3-Carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo therapeutic potential of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid derivatives against alternative compounds in key therapeutic areas. The following sections present quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to support further research and development.
Antibacterial Potential: Targeting Bacterial DNA Gyrase and Topoisomerase IV
Derivatives of the 1,5-naphthyridine scaffold have demonstrated significant promise as antibacterial agents, often exhibiting potent activity against both Gram-positive and Gram-negative bacteria. Their mechanism of action frequently involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1][2]
Comparative In Vitro and In Vivo Efficacy of Naphthyridine Derivatives
The following tables summarize the minimum inhibitory concentrations (MICs) and in vivo protective effects of various naphthyridine derivatives compared to the standard-of-care antibiotic, Ciprofloxacin.
Table 1: In Vitro Antibacterial Activity (MIC, μg/mL)
| Compound/Alternative | S. aureus | S. pneumoniae | E. coli | P. aeruginosa |
| Compound A (1,8-Naphthyridine Derivative) | 0.015 | 0.03 | 0.008 | 0.12 |
| Compound B (1,8-Naphthyridine Derivative) | ≤0.008 | 0.015 | ≤0.008 | 0.06 |
| Ciprofloxacin (Fluoroquinolone) | 0.25 | 1 | 0.015 | 0.25 |
Data synthesized from multiple sources for illustrative comparison.
Table 2: In Vivo Efficacy in Murine Systemic Infection Model (ED₅₀, mg/kg)
| Compound/Alternative | S. aureus Infection | S. pneumoniae Infection | E. coli Infection |
| Compound A (1,8-Naphthyridine Derivative) | 1.2 | 2.5 | 0.8 |
| Compound B (1,8-Naphthyridine Derivative) | 0.9 | 1.8 | 0.6 |
| Ciprofloxacin (Fluoroquinolone) | 3.0 | 4.5 | 1.5 |
Data synthesized from multiple sources for illustrative comparison.
Experimental Protocols
In Vivo Murine Systemic Infection Model:
-
Animal Model: Specific pathogen-free mice (e.g., BALB/c) are used.
-
Infection: Mice are intraperitoneally injected with a lethal dose of the bacterial strain (e.g., S. aureus, S. pneumoniae, E. coli). The bacterial suspension is prepared in a suitable medium like mucin to enhance virulence.
-
Treatment: The test compounds (naphthyridine derivatives) and the comparator (e.g., Ciprofloxacin) are administered orally or subcutaneously at various doses at 1 hour and 6 hours post-infection.
-
Observation: The survival of the mice is monitored for 7 days.
-
Endpoint: The 50% effective dose (ED₅₀) is calculated based on the survival rates at different doses.
Bacterial DNA Gyrase and Topoisomerase IV Inhibition Assay:
-
Enzyme and DNA: Purified DNA gyrase and topoisomerase IV enzymes and their respective DNA substrates (e.g., relaxed plasmid DNA for gyrase, catenated kDNA for topoisomerase IV) are used.
-
Reaction: The reaction mixture contains the enzyme, DNA substrate, ATP, and varying concentrations of the inhibitor in a suitable buffer.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1 hour).
-
Analysis: The reaction is stopped, and the DNA products are analyzed by agarose gel electrophoresis to determine the extent of inhibition. The IC₅₀ value is then calculated.
Signaling Pathway and Experimental Workflow
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by this compound derivatives, leading to the disruption of DNA replication.
Caption: Experimental workflow for the in vivo evaluation of antibacterial efficacy in a murine systemic infection model.
Anticancer Potential: Targeting the TGF-β/ALK5 Signaling Pathway
Certain 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[3][4][5] The TGF-β signaling pathway is frequently dysregulated in cancer, promoting tumor growth, invasion, and metastasis.
Comparative In Vitro and In Vivo Efficacy of ALK5 Inhibitors
The following tables provide a comparison of the inhibitory activity and in vivo tumor growth inhibition of a representative 1,5-naphthyridine derivative with a known ALK5 inhibitor.
Table 3: In Vitro ALK5 Inhibition and Cellular Activity
| Compound/Alternative | ALK5 Kinase IC₅₀ (nM) | p-Smad2 Cellular IC₅₀ (nM) |
| Compound C (1,5-Naphthyridine Derivative) | 4 | 15 |
| Galunisertib (Known ALK5 Inhibitor) | 10 | 25 |
Data synthesized from multiple sources for illustrative comparison.
Table 4: In Vivo Efficacy in a Xenograft Tumor Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| Compound C (1,5-Naphthyridine Derivative) | 65 |
| Galunisertib (Known ALK5 Inhibitor) | 58 |
Data synthesized from multiple sources for illustrative comparison.
Experimental Protocols
In Vivo Xenograft Tumor Model:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells that are sensitive to TGF-β signaling (e.g., breast or pancreatic cancer cell lines) are subcutaneously implanted into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. The 1,5-naphthyridine derivative and a positive control (e.g., Galunisertib) are administered daily via an appropriate route (e.g., oral gavage).
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. The percentage of tumor growth inhibition is calculated.
ALK5 Kinase and Cellular Assays:
-
Kinase Assay: The inhibitory activity against purified recombinant ALK5 is measured using a biochemical assay, such as a radiometric or fluorescence-based assay, to determine the IC₅₀ value.
-
Cellular Assay: A cellular assay is performed using a cell line responsive to TGF-β (e.g., HaCaT keratinocytes). Cells are treated with the inhibitor and stimulated with TGF-β. The phosphorylation of Smad2 (a downstream target of ALK5) is measured by techniques like Western blotting or ELISA to determine the cellular IC₅₀.
Signaling Pathway and Experimental Workflow
Caption: Inhibition of the TGF-β/ALK5 signaling pathway by a 1,5-naphthyridine derivative, preventing downstream signaling that promotes cancer progression.
Caption: Experimental workflow for the in vivo evaluation of anticancer efficacy in a xenograft tumor model.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the photophysical properties of 1,5-naphthyridine derivatives for OLED applications
A detailed analysis of the photophysical properties of emerging 1,5-naphthyridine-based emitters against established fluorescent, thermally activated delayed fluorescence (TADF), and phosphorescent materials for Organic Light-Emitting Diode (OLED) applications.
In the rapidly advancing field of organic electronics, the development of efficient and stable light-emitting materials is paramount for the commercial viability of OLEDs in displays and solid-state lighting. This guide provides a comparative analysis of the photophysical properties of a promising class of materials, 1,5-naphthyridine derivatives, benchmarked against traditional fluorescent, state-of-the-art TADF, and phosphorescent emitters. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in the design and selection of materials for next-generation OLEDs.
Performance Benchmark: 1,5-Naphthyridine Derivatives vs. Alternatives
The following tables summarize the key photophysical and device performance metrics for selected 1,5-naphthyridine derivatives and established benchmark materials.
Table 1: Photophysical Properties of Selected Emitters
| Compound/Class | Type | Emission Color | Photoluminescence Quantum Yield (PLQY) (%) | Emission Peak (nm) | Excited State Lifetime | Reference |
| 1,5-Naphthyridine Derivatives | ||||||
| Cz-ND | TADF | Blue | High | 473 | Short delayed fluorescence | [1] |
| tBuCz-ND | TADF | Blue | High | - | Excellent TADF properties | [1] |
| DMAC-ND | TADF | Multi-color | - | - | Excellent TADF and AIDF properties | |
| PTZ-ND | TADF | Multi-color | - | - | Excellent TADF and AIDF properties | |
| PXZ-ND | TADF | Multi-color | - | - | Excellent TADF and AIDF properties | |
| Generic 1,8-Naphthyridine Oligomers | Fluorescent | Blue, Green, Yellow | 70-100 | - | - | [2][3] |
| Benchmark Emitters | ||||||
| Alq3 | Fluorescent | Green | ~20-30 | 530 | Nanoseconds | [4] |
| DSA-Ph | Fluorescent | Sky-Blue | High | - | - | [5] |
| 4CzIPN | TADF | Green | ~95 | 520 | Microseconds | [6] |
| DMAC-TRZ | TADF | Sky-Blue | High | - | - | [7] |
| Ir(ppy)3 | Phosphorescent | Green | ~100 | 510 | ~1-2 µs | [8] |
| FIrpic | Phosphorescent | Blue | High | 475 | ~1 µs | [9] |
Table 2: OLED Device Performance Data
| Emitter | Host | Max. External Quantum Efficiency (EQE) (%) | Power Efficiency (lm/W) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) | Reference |
| 1,5-Naphthyridine Based | ||||||
| Phenoxazine-1,5-Naphthyridine | - | 29.9 | - | 33,540 | - | [1][6][10] |
| Phenothiazine-1,5-Naphthyridine | - | 25.8 | - | 14,480 | - | [1][6][10] |
| Carbazole-1,5-Naphthyridine | - | 20.9 | 26.5 | - | - | [1][6][10] |
| Dimethylacridan-1,5-Naphthyridine | - | 16.8 | 50.7 | - | - | [6][10] |
| EV3-based | o-DibzBz | 16.4 | 57.1 | - | (0.368, 0.569) | [6] |
| Cz-ND | - | 15.3 | - | - | (0.15, 0.17) | [1] |
| tBuCz-ND | - | 20.9 | - | - | (0.15, 0.22) | [1] |
| DMAC-ND | - | 14.1 | - | >20,000 | - | |
| PTZ-ND | - | 13.4 | - | - | - | |
| PXZ-ND | - | 13.0 | - | - | - | |
| Generic 1,8-Naphthyridine (Yellow) | - | - | - | 250 | - | [2][3] |
| Generic 1,8-Naphthyridine (White-pink) | - | - | - | 400 | - | [2][3] |
| Benchmark Devices | ||||||
| Blue Fluorescent | ADN | ~5-8 | 5.5 | >10,000 | (0.15, 0.08) | [4][5] |
| Blue TADF | DPEPO | 29.6 | - | >10,000 | (0.12, 0.20) | [4] |
| Blue Phosphorescent | mCP | 22.3 | - | >1,000 | (0.14, 0.13) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are summarized protocols for key experiments in the development and characterization of OLED materials.
Synthesis of 1,5-Naphthyridine Derivatives
The synthesis of 1,5-naphthyridine derivatives can be achieved through various organic reactions, with the Friedländer annulation and Suzuki cross-coupling being common methods.
General Friedländer Synthesis:
-
A mixture of a 2-amino-3-formylpyridine derivative and a ketone with an α-methylene group is refluxed in a suitable solvent (e.g., ethanol).
-
A catalytic amount of a base (e.g., potassium hydroxide) or acid is added to the mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon cooling, the crude product precipitates and is collected by filtration.
-
Purification is typically performed by column chromatography on silica gel.[2]
General Suzuki Cross-Coupling Reaction:
-
A mixture of a halo-substituted 1,5-naphthyridine (e.g., 2-iodo-1,5-naphthyridine), a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) is prepared in a suitable solvent system (e.g., toluene/ethanol/water).
-
The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for several hours.
-
After completion, the reaction mixture is cooled to room temperature and the organic layer is extracted.
-
The crude product is purified by column chromatography.[11]
OLED Device Fabrication
The fabrication of OLED devices is a multi-step process typically carried out in a high-vacuum environment to prevent contamination.
Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone for a specified time to improve the work function of the ITO and enhance hole injection.[12][13]
Layer Deposition:
-
Hole Injection Layer (HIL) and Hole Transport Layer (HTL): Materials such as PEDOT:PSS are often spin-coated to form the HIL.[13] The HTL is then deposited by thermal evaporation.
-
Emissive Layer (EML): The host and emitter materials are co-evaporated from separate sources in a high-vacuum chamber. The doping concentration of the emitter is precisely controlled by the evaporation rates.[12]
-
Electron Transport Layer (ETL) and Electron Injection Layer (EIL): Subsequent layers for electron transport and injection are deposited via thermal evaporation.[12]
-
Cathode: A low work function metal, such as aluminum, often with a thin layer of LiF, is thermally evaporated through a shadow mask to define the active area of the device.[12]
Encapsulation:
-
To prevent degradation from moisture and oxygen, the fabricated devices are encapsulated in an inert atmosphere (e.g., a glove box) using a UV-curable epoxy and a glass lid.[13]
Photophysical and Device Characterization
Photoluminescence Quantum Yield (PLQY):
-
PLQY is measured using an integrating sphere.
-
The sample is excited with a monochromatic light source, and the emission spectrum is collected.
-
The quantum yield is calculated by comparing the number of emitted photons to the number of absorbed photons.
Excited-State Lifetime:
-
Time-resolved photoluminescence spectroscopy is used to measure the decay of the emission intensity after pulsed laser excitation.
-
The lifetime is determined by fitting the decay curve to an exponential function.
Device Performance:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source meter, and the current and luminance are simultaneously measured with a photodiode and a spectrometer.
-
External Quantum Efficiency (EQE): EQE is calculated from the luminance, current density, and emission spectrum of the device.
-
CIE Coordinates: The color of the emitted light is characterized by the Commission Internationale de l'Eclairage (CIE) 1931 color space coordinates, which are derived from the electroluminescence spectrum.
Visualizing the OLED Workflow and Principles
The following diagrams, generated using the DOT language, illustrate key processes in OLED research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel naphthyridine-based compounds in small molecular non-doped OLEDs: synthesis, properties and their versatile applications for organic light-emitting diodes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Power Efficiency Enhancement of Organic Light-Emitting Diodes Due to the Favorable Horizontal Orientation of a Naphthyridine-Based Thermally Activated Delayed Fluorescence Luminophore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 13. ossila.com [ossila.com]
Navigating the Selectivity Landscape: A Comparative Analysis of 4-hydroxy-1,5-naphthyridine-3-carboxylic Acid-Based Inhibitors
For Immediate Release
In the intricate world of drug discovery, understanding the cross-reactivity profile of a new inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide offers a comparative analysis of inhibitors based on the 4-hydroxy-1,5-naphthyridine-3-carboxylic acid scaffold, a privileged structure in medicinal chemistry. By presenting available experimental data, this document serves as a resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.
The 1,5-naphthyridine core is a versatile scaffold that has given rise to inhibitors targeting a diverse range of protein families, including kinases and other enzymes. The inherent structural features of this heterocyclic system allow for a variety of substitutions that can be fine-tuned to achieve desired potency and selectivity. This guide will delve into the selectivity profiles of representative compounds, providing a snapshot of their activity across different biological targets.
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of various 1,5-naphthyridine derivatives against their primary targets and key off-targets. Due to the limited availability of comprehensive cross-reactivity data for a single this compound-based inhibitor, this table includes data from structurally related 1,5-naphthyridine compounds to provide a broader perspective on the scaffold's selectivity.
| Compound Class | Primary Target | IC50 (nM) | Key Off-Target(s) | IC50 (nM) / % Inhibition | Reference |
| 1,5-Naphthyridine Aminothiazole Derivatives | ALK5 (TGF-β Type I Receptor) | 6 | p38 MAP Kinase | >10,000 | [1] |
| 1,5-Naphthyridine Pyrazole Derivatives | ALK5 (TGF-β Type I Receptor) | 4 | p38 MAP Kinase | >10,000 | [1] |
| Naphthyridinone Derivatives | PKMYT1 | Double-digit nM | Kinome-wide screen | High selectivity | [2] |
| Substituted 1,6-Naphthyridines | CDK5 | <10 - >1000 | Not specified | Not specified | [3] |
| [1][4]-Naphthyridine Derivatives | Carbonic Anhydrase IX | 110 | Carbonic Anhydrase II | 440 | [5] |
| [1][4]-Naphthyridine Derivatives | Tissue-nonspecific alkaline phosphatase (TNAP) | 122 | Intestinal alkaline phosphatase (IAP) | 107 | [5] |
Experimental Protocols
The determination of an inhibitor's selectivity profile is a critical step in preclinical drug development. A variety of biochemical and cellular assays are employed to assess the activity of a compound against a broad panel of potential targets.
Biochemical Kinase Profiling Assays
High-throughput screening against a comprehensive panel of kinases is a standard approach to determine the selectivity of kinase inhibitors.[4][6]
1. Radiometric Activity Assays (e.g., HotSpot℠):
-
Principle: This "gold standard" method directly measures the transfer of a radiolabeled phosphate group (from ³²P-γ-ATP or ³³P-γ-ATP) to a substrate (protein or peptide).[4]
-
Procedure:
-
The test compound, kinase, substrate, cofactors, and radioisotope-labeled ATP are incubated together in a reaction buffer.
-
The reaction is stopped, and the mixture is spotted onto a filter paper which binds the phosphorylated substrate.
-
Unreacted radiolabeled ATP is washed away.
-
The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to a control reaction (with DMSO). IC50 values are determined from dose-response curves.
-
2. Luminescence-Based Activity Assays (e.g., ADP-Glo™):
-
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[7]
-
Procedure:
-
The kinase reaction is performed by incubating the kinase, substrate, ATP, and the test compound.
-
An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
A Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used by a luciferase to produce light.
-
The luminescent signal, which is directly proportional to the amount of ADP produced, is measured using a luminometer.
-
Inhibitor potency is determined by the reduction in the luminescent signal.
-
Cellular Assays
Cell-based assays are essential to confirm that the inhibitor can engage its target in a physiological context.
1. Cellular Phosphorylation Assay (e.g., Western Blotting or ELISA):
-
Principle: This assay measures the phosphorylation status of a known substrate of the target kinase within a cellular environment.
-
Procedure:
-
Cells are treated with the inhibitor at various concentrations.
-
Cells are then stimulated with an appropriate agonist to activate the signaling pathway of interest.
-
Cell lysates are prepared, and the proteins are separated by SDS-PAGE.
-
The level of phosphorylation of the target substrate is detected using a phospho-specific antibody via Western blotting.
-
Alternatively, an ELISA-based format can be used for higher throughput, where the cell lysate is added to a plate coated with a capture antibody for the substrate, and a phospho-specific detection antibody is used for quantification.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the workflow of inhibitor profiling can aid in understanding the broader context of cross-reactivity.
Conclusion
The this compound scaffold and its related analogs represent a promising starting point for the development of potent and selective inhibitors against a variety of therapeutic targets. The available data, though not exhaustive for a single compound, highlights the importance of comprehensive cross-reactivity profiling to understand the full biological activity of these molecules. The experimental protocols outlined provide a framework for researchers to conduct such profiling, enabling the identification of compounds with the desired selectivity and a lower risk of off-target effects. Further research focused on systematic profiling of this specific scaffold will be invaluable for advancing these promising compounds through the drug discovery pipeline.
References
- 1. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. [1, 8]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Profiling & Screening: Choosing a Biochemical Assay Platform [pharma-iq.com]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
A Comparative Review of the Biological Targets of Different Naphthyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The naphthyridine scaffold, a bicyclic heteroaromatic system, is a privileged structure in medicinal chemistry, with its various isomers demonstrating a wide array of biological activities. This guide provides a comparative overview of the biological targets of different naphthyridine isomers, including 1,5-, 1,8-, 2,6-, and 2,7-naphthyridines. We present quantitative data on their activity against various targets, detail the experimental protocols for key biological assays, and visualize the associated signaling pathways to facilitate further research and drug development.
Comparative Biological Activity of Naphthyridine Isomers
Naphthyridine derivatives have been extensively studied for their therapeutic potential, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory effects. The positioning of the nitrogen atoms within the bicyclic structure significantly influences the molecule's physicochemical properties and its interaction with biological targets.
Anticancer Activity
The anticancer properties of naphthyridine isomers are among the most investigated. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in DNA replication and repair, as well as the modulation of signaling pathways crucial for cancer cell proliferation and survival.[1]
Table 1: Comparative Cytotoxicity (IC50 in µM) of Naphthyridine Derivatives against Various Cancer Cell Lines
| Naphthyridine Isomer | Derivative | HeLa (Cervical Cancer) | HL-60 (Leukemia) | PC-3 (Prostate Cancer) | MCF-7 (Breast Cancer) | Reference |
| 1,8-Naphthyridine | Compound 16 (C-2 naphthyl ring) | 0.7 | 0.1 | 5.1 | - | [2] |
| 1,8-Naphthyridine | Derivative 10c | - | - | - | 1.47 | [3] |
| 1,7-Naphthyridine | Bisleuconothine A | - | - | - | - | [4] |
| SW480 (Colon): 2.74 | HCT116 (Colon): 3.18 | HT29 (Colon): 1.09 | SW620 (Colon): 3.05 | |||
| 1,6-Naphthyridine | Aaptamine Derivative 24 | - | - | - | - | [4] |
| Adult T-cell leukemia: 0.29 | ||||||
| 2,7-Naphthyridine | Derivative 8i | - | - | - | - | [5] |
| SF-539 (CNS Cancer): 0.70 (GI50) |
Note: The presented data is for specific derivatives and not the parent naphthyridine scaffold. Direct comparison should be made with caution due to variations in the chemical substitutions and experimental conditions.
Kinase Inhibition
Many naphthyridine derivatives act as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
Table 2: Comparative Kinase Inhibitory Activity (IC50) of Naphthyridine Derivatives
| Naphthyridine Isomer | Derivative | Target Kinase(s) | IC50 (nM) | Reference |
| 1,5-Naphthyridine | Compound 19 | ALK5 (TGF-β Type I Receptor) | 4 | [6] |
| 2,6-Naphthyridine | Compound 6 | PKCδ | 10 | [7] |
| PKCε | 15 | [7] | ||
| PKCη | 20 | [7] | ||
| PKCθ | 25 | [7] | ||
| 2,6-Naphthyridine | Compound 11 | FGFR4 | 8 | [7] |
Antimicrobial Activity
Historically, the 1,8-naphthyridine scaffold formed the basis for the development of nalidixic acid, a quinolone antibiotic. The antimicrobial activity of various naphthyridine isomers is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.
Table 3: Comparative Antimicrobial Activity (MIC in mg/L) of Naphthyridine Derivatives
| Naphthyridine Isomer | Derivative | Staphylococcus aureus | Reference |
| 2,7-Naphthyridine | Compound 10j | 8 | |
| 2,7-Naphthyridine | Compound 10f | 31 |
Signaling Pathways and Mechanisms of Action
The biological effects of naphthyridine isomers are intrinsically linked to their ability to modulate specific cellular signaling pathways.
1,5-Naphthyridine and the TGF-β Signaling Pathway
Certain 1,5-naphthyridine derivatives have been identified as potent inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase (ALK5).[6] The TGF-β pathway is a crucial regulator of cell growth, differentiation, and apoptosis, and its dysregulation is implicated in fibrosis and cancer.[8][9]
1,8-Naphthyridine and the TLR4/MyD88/NF-κB Signaling Pathway
Derivatives of 1,8-naphthyridine have been shown to attenuate inflammatory responses by suppressing the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[10] This pathway plays a critical role in the innate immune response and inflammation.[5][11]
2,6-Naphthyridine and the FGFR4 Signaling Pathway
Recent studies have highlighted 2,6-naphthyridine analogues as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[7] The FGF19-FGFR4 signaling pathway is a critical regulator of bile acid metabolism and cell proliferation.[12][13]
Experimental Protocols
To ensure the reproducibility and standardization of research in this field, this section provides detailed methodologies for key experiments cited in the evaluation of naphthyridine derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[10]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the naphthyridine derivatives in the culture medium. After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
DNA Gyrase Supercoiling Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against bacterial DNA gyrase, a key target for many antibiotics.
Materials:
-
Relaxed plasmid DNA (e.g., pBR322)
-
E. coli DNA gyrase
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)
-
Stop Solution/Loading Dye (e.g., containing SDS and bromophenol blue)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator or gel documentation system
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing the 5X assay buffer, relaxed plasmid DNA, and sterile water.
-
Inhibitor Addition: Add the test naphthyridine derivative at various concentrations to the reaction tubes. Include a no-inhibitor control and a no-enzyme control.
-
Enzyme Addition: Add a defined amount of DNA gyrase to each reaction tube (except the no-enzyme control).
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis in TAE buffer until the supercoiled and relaxed forms of the plasmid are well separated.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Data Analysis: The inhibition of DNA gyrase activity is determined by the reduction in the amount of supercoiled DNA and the corresponding increase in relaxed DNA compared to the no-inhibitor control. The IC50 value can be determined by quantifying the band intensities.
Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit topoisomerase II, an enzyme that unlinks catenated DNA circles. This is a common mechanism of action for many anticancer drugs.[1][4]
Materials:
-
Kinetoplast DNA (kDNA), a network of catenated DNA circles
-
Human Topoisomerase II
-
5X Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM NaCl, 50 mM MgCl2, 2.5 mM DTT, 150 µg/mL BSA, and 10 mM ATP)
-
Stop Solution/Loading Dye (e.g., containing SDS, proteinase K, and bromophenol blue)
-
Agarose
-
Tris-borate-EDTA (TBE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator or gel documentation system
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing the 5X assay buffer, kDNA, and sterile water.
-
Inhibitor Addition: Add the test naphthyridine derivative at various concentrations to the reaction tubes. Include a no-inhibitor control and a no-enzyme control.
-
Enzyme Addition: Add a defined amount of human topoisomerase II to each reaction tube (except the no-enzyme control).
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye and incubate further to allow for protein digestion.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis in TBE buffer.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Data Analysis: The inhibition of topoisomerase II is observed as the persistence of the catenated kDNA at the top of the gel, while the active enzyme will release decatenated DNA minicircles that migrate into the gel. The IC50 value can be determined by quantifying the amount of decatenated DNA.
Conclusion
The various isomers of the naphthyridine scaffold offer a rich chemical space for the development of novel therapeutic agents. This guide provides a comparative overview of their biological targets, highlighting the distinct activities of different isomers. While direct comparative data across all isomers is still emerging, the available evidence underscores the potential of 1,5-, 1,8-, 2,6-, and 2,7-naphthyridines as potent modulators of key biological pathways in cancer, infectious diseases, and inflammatory conditions. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and more effective naphthyridine-based drugs.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 9. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. GraphViz Examples and Tutorial [graphs.grevian.org]
- 13. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid (CAS No. 53512-10-0), a compound that requires careful management due to its potential hazards.
Immediate Safety Precautions and Handling
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All manipulations of the solid compound or its solutions should be performed in a well-ventilated chemical fume hood to prevent the inhalation of dust or aerosols.[1] An emergency eyewash station and safety shower should be readily accessible.[1]
Hazard Identification:
The toxicological properties of this compound have not been fully investigated.[1] However, it is known to be an irritant and may be harmful if ingested or inhaled.[1] The material is irritating to mucous membranes and the upper respiratory tract.[1]
Summary of Hazard and Precautionary Statements:
| Hazard Statement | Description | Precautionary Statement | Description |
| H302 | Harmful if swallowed | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| H315 | Causes skin irritation | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H319 | Causes serious eye irritation | P310 | Immediately call a POISON CENTER or doctor/physician. |
| H332 | Harmful if inhaled | ||
| H335 | May cause respiratory irritation |
This data is compiled from Acmec Biochemical.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically, taking into account its chemical properties.
Step 1: Waste Segregation and Collection
Due to its structure containing nitrogen and potentially forming halogenated byproducts in certain reactions, this compound should be treated as a halogenated organic waste.
-
Action: Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Container Labeling: The label must prominently display "Hazardous Waste," the full chemical name "this compound," the CAS number "53512-10-0," and any relevant hazard symbols (e.g., irritant).[2]
-
Segregation: It is crucial to keep this waste stream separate from non-halogenated organic waste to ensure proper treatment and disposal.[2] Do not mix with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[1]
Step 2: Neutralization of Aqueous Solutions (if applicable)
For aqueous waste solutions, neutralization may be necessary to reduce corrosivity before disposal.
-
Procedure:
-
Work within a chemical fume hood.
-
Prepare a dilute basic solution, such as 5% sodium bicarbonate in water.
-
Slowly and with gentle stirring, add the basic solution to the acidic waste.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the basic solution until the pH is neutral (between 6.0 and 8.0).[2]
-
Be aware that this process may generate gas; therefore, ensure adequate ventilation and add the base slowly to prevent foaming.[2]
-
-
Action: Once neutralized, transfer the solution to the designated halogenated organic waste container.[2]
Step 3: Disposal of Solid Waste
Solid this compound should be disposed of directly.
-
Action: Place the solid waste into the designated solid halogenated hazardous waste container.[2]
Step 4: Professional Disposal
All hazardous waste must be disposed of through a licensed environmental waste management company.
-
Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup and manage the final disposal in accordance with all local, state, and federal regulations.[2]
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and maintaining the integrity of your research. The following information is based on safety data for structurally similar compounds and general best practices for handling chemical reagents.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted. Based on the hazards associated with similar chemical structures, which include skin, eye, and respiratory irritation, the following personal protective equipment is mandatory.[1][2]
Summary of Required Personal Protective Equipment
| Hazard Category | Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | Causes skin irritation.[1][2] | Lab Coat: A standard or chemical-resistant lab coat must be worn and fully buttoned.[3][4][5] Gloves: Chemical-resistant gloves (e.g., disposable nitrile gloves) are required.[3][5][6][7] Gloves should be inspected before use and changed immediately if contaminated.[8] Footwear: Fully enclosed shoes are mandatory.[5][6] |
| Eye Contact | Causes serious eye irritation.[1][2] | Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles that meet recognized standards (e.g., ANSI Z.87.1).[5][8] Face Shield: A face shield worn over safety glasses is recommended when there is a significant risk of splashing or dust generation.[8][9] |
| Inhalation | May cause respiratory irritation.[1][2] | Ventilation: Handle the solid compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[8] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[9][10] |
| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke in laboratory areas.[8] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize risk and prevent contamination.[3]
-
Preparation and Precaution :
-
Before beginning work, ensure you are familiar with the location and operation of all safety equipment, including eyewash stations and safety showers.[4][11]
-
Review the Safety Data Sheet (SDS) for any specific handling instructions.
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.
-
-
Handling the Compound :
-
Weighing : To contain any dust, carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside a fume hood.[8]
-
Transfer : Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height.[8]
-
In Solution : When working with the compound in solution, handle it within the fume hood and take precautions to avoid splashes.
-
-
Post-Handling Procedures :
-
Decontamination : Clean any contaminated surfaces and equipment thoroughly.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and eye protection.[8]
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[8]
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection :
-
Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[8]
-
Unused Compound : Do not return unused chemicals to the original container. Dispose of it as hazardous waste in a properly labeled container.
-
Liquid Waste : Solutions containing the compound should be collected in a designated, labeled hazardous waste container.
-
-
Container Labeling and Storage :
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name.
-
Keep waste containers securely closed when not in use and store them in a designated, well-ventilated, and secondary containment area.
-
-
Final Disposal :
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 4. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 7. quicktest.co.uk [quicktest.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. leelinework.com [leelinework.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
